Product packaging for Amidinomycin(Cat. No.:CAS No. 3572-60-9)

Amidinomycin

Cat. No.: B1664864
CAS No.: 3572-60-9
M. Wt: 198.27 g/mol
InChI Key: YLJXZSWHZFXCDY-RQJHMYQMSA-N
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Description

Amidinomycin is a natural antibiotic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N4O B1664864 Amidinomycin CAS No. 3572-60-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3572-60-9

Molecular Formula

C9H18N4O

Molecular Weight

198.27 g/mol

IUPAC Name

cis-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1

InChI Key

YLJXZSWHZFXCDY-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)NCCC(=N)N)N

Canonical SMILES

C1CC(CC1C(=O)NCCC(=N)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amidinomycin;  HU 1/68;  Myxoviromycin

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of Amidinomycin (C9H18N4O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Amidinomycin. The information is compiled from various scientific sources to support research and development efforts in the field of antibiotics.

Chemical Identity and Structure

This compound, also known as Myxoviromycin, is an antibiotic produced by certain strains of Streptomyces bacteria.[1] Its chemical formula is C9H18N4O.[2][3] Key identifiers for this compound are summarized in the table below.

The IUPAC name for this compound is cis-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide.[2] Its structure is characterized by a cyclopentane ring, an amino group, an amide linkage, and a terminal guanidino group.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 3572-60-9[2]
PubChem CID 160703[2]
SMILES C1C--INVALID-LINK--N[2]
InChI InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1[2]
InChIKey YLJXZSWHZFXCDY-RQJHMYQMSA-N[2]

A logical diagram illustrating the connectivity of the principal functional groups in this compound is provided below.

Amidinomycin_Structure Logical Connectivity of this compound Functional Groups Cyclopentane Cyclopentane Ring Amino Amino Group (-NH2) Cyclopentane->Amino C-N bond Amide Amide Linkage (-CONH-) Cyclopentane->Amide C-C bond Propyl Propyl Chain Amide->Propyl N-C bond Guanidino Guanidino Group (-C(=NH)NH2) Propyl->Guanidino C-N bond

Logical Connectivity of this compound Functional Groups

Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 2. These properties are crucial for understanding its pharmacokinetics and for the development of potential drug formulations.

Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 198.27 g/mol [2]
Monoisotopic Mass 198.14806121 Da[2]
Melting Point 188-285 °C (decomposition)[1]
XLogP3-AA -1.6[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]
Solubility Soluble in water; Insoluble in Methanol, Ethanol, Acetone, Ethyl Acetate[1]

Biological Activity and Mechanism of Action

This compound exhibits weak antibiotic activity, primarily against Gram-positive bacteria.[1][4][5] While the specific molecular mechanism of action for this compound has not been extensively detailed in the available literature, its chemical structure, particularly the presence of a guanidino group, bears resemblance to aminoglycoside antibiotics.

Aminoglycosides are a well-characterized class of antibiotics that inhibit protein synthesis in bacteria.[4] They bind to the 30S ribosomal subunit, which can lead to mistranslation of mRNA and ultimately, bacterial cell death.[4][6][7] It is hypothesized that this compound may share a similar mechanism of action, interfering with bacterial protein synthesis. However, further experimental validation is required to confirm this hypothesis.

The general mechanism of protein synthesis inhibition by aminoglycosides is depicted in the diagram below.

Protein_Synthesis_Inhibition Postulated Mechanism of Action via Protein Synthesis Inhibition This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Targets mRNA_Binding mRNA Binding Disruption Ribosome30S->mRNA_Binding Leads to Protein_Synthesis Protein Synthesis Inhibition mRNA_Binding->Protein_Synthesis Causes Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Results in

Postulated Mechanism of Action via Protein Synthesis Inhibition

Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Test)

1. Preparation of Inoculum:

  • Aseptically select 4-5 well-isolated colonies of the test bacterium from a pure culture on an agar plate.
  • Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).
  • Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10^8 CFU/mL.

2. Inoculation of Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.
  • Press the swab firmly against the inside wall of the tube to remove excess liquid.
  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.

3. Application of Antibiotic Disks:

  • Allow the surface of the agar to dry for 3-5 minutes.
  • Using sterile forceps or a disk dispenser, place a paper disk impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.
  • Gently press the disk to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

  • After incubation, measure the diameter of the zone of inhibition (the area around the disk with no visible bacterial growth) to the nearest millimeter.
  • Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to established standards.

The workflow for this experimental protocol is visualized in the diagram below.

AST_Workflow Workflow for Antimicrobial Susceptibility Testing (Disk Diffusion) Start Start: Pure Bacterial Culture Inoculum_Prep 1. Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum_Prep Plate_Inoculation 2. Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Application 3. Apply this compound Disk Plate_Inoculation->Disk_Application Incubation 4. Incubate at 35-37°C for 18-24h Disk_Application->Incubation Measurement 5. Measure Zone of Inhibition (mm) Incubation->Measurement Interpretation 6. Interpret Results (Susceptible, Intermediate, Resistant) Measurement->Interpretation End End: Determine Activity Interpretation->End

Workflow for Antimicrobial Susceptibility Testing (Disk Diffusion)

Conclusion

This compound is an antibiotic with a unique chemical structure and modest activity against Gram-positive bacteria. While its precise mechanism of action requires further elucidation, its structural similarity to aminoglycosides suggests a potential role in the inhibition of bacterial protein synthesis. The standardized protocols for antimicrobial susceptibility testing provide a reliable framework for evaluating its efficacy and spectrum of activity. This guide serves as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

References

Amidinomycin: A Technical Guide to a Unique Naturally Occurring Aminoglycoside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Amidinomycin, a naturally occurring antibiotic produced by Streptomyces flavochromogenes, presents a unique molecular scaffold with a spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, consolidating available data on its classification, mechanism of action, and biosynthetic pathway. It is intended to serve as a foundational resource for researchers engaged in antibiotic discovery and development, offering detailed insights into its chemical properties, biological functions, and the experimental methodologies pertinent to its study.

Introduction

This compound is a bioactive compound with the molecular formula C₉H₁₈N₄O and a molecular weight of 198.27 g/mol .[1] While sometimes classified as an aminoglycoside antibiotic, its structure deviates from the typical aminocyclitol-glycoside motif. This distinction suggests a potentially novel mechanism of action and a different spectrum of activity compared to conventional aminoglycosides. This compound has demonstrated a range of biological effects, including weak antibacterial activity, primarily against Gram-positive bacteria, as well as antifungal, antiviral, and antineoplastic properties. This multifaceted activity profile makes it an intriguing candidate for further investigation and potential therapeutic development.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that distinguishes it from classical aminoglycoside antibiotics. A summary of its key chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₈N₄O[1]
Molecular Weight 198.27 g/mol [1]
Source Organism Streptomyces flavochromogenes

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, although the precise mechanisms underlying each are not fully elucidated.

Antibacterial Activity

The antibacterial action of this compound is reported to be weak and primarily directed against Gram-positive bacteria. As an aminoglycoside, its mechanism of action is presumed to involve the inhibition of protein synthesis.[1][2] Aminoglycosides typically bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.[3]

A proposed general mechanism for aminoglycoside action is depicted below:

Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside Ribosome_30S 30S Ribosomal Subunit Aminoglycoside->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

General mechanism of action for aminoglycoside antibiotics.
Antifungal, Antiviral, and Antineoplastic Activities

Beyond its antibacterial properties, this compound has been reported to possess antifungal, antiviral, and antineoplastic activities.

  • Antifungal Mechanism: The antifungal mechanism of action for many antibiotics involves the disruption of the fungal cell membrane, often by targeting ergosterol biosynthesis.[4][5] It is plausible that this compound shares a similar mechanism, though specific studies are required for confirmation.

  • Antiviral Mechanism: Antiviral agents can act at various stages of the viral life cycle, including attachment, entry, replication, and release.[6][7] The precise target of this compound in the viral replication cycle is currently unknown.

  • Antineoplastic Mechanism: Antineoplastic antibiotics often exert their effects by interfering with DNA synthesis and replication in cancer cells.[8][9] This can occur through DNA intercalation, inhibition of topoisomerase, or the generation of reactive oxygen species that cause DNA damage.[8][10] Further research is needed to determine the specific antineoplastic mechanism of this compound.

Biosynthesis

The biosynthesis of antibiotics in Streptomyces species is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster.[11] While the specific biosynthetic pathway for this compound in Streptomyces flavochromogenes has not been fully elucidated, it is likely to involve a series of enzymes that assemble the unique cyclopentane and amidinoethyl components of the molecule. The general workflow for identifying and characterizing a biosynthetic gene cluster is outlined below.

Biosynthesis Gene Cluster Identification Workflow Genome_Sequencing Genome Sequencing of S. flavochromogenes Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) Genome_Sequencing->Bioinformatics Gene_Cluster_ID Identification of Putative Gene Cluster Bioinformatics->Gene_Cluster_ID Gene_Knockout Gene Knockout Experiments Gene_Cluster_ID->Gene_Knockout Metabolite_Analysis Metabolite Analysis (LC-MS/NMR) Gene_Knockout->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation

Workflow for identifying a biosynthetic gene cluster.

Experimental Protocols

Detailed experimental protocols for the study of this compound are crucial for reproducible research. The following sections outline general methodologies for key experimental procedures.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Isolation and Purification of this compound from Streptomyces flavochromogenes

The isolation and purification of natural products from microbial fermentation broths typically involve multiple chromatographic steps.

Protocol:

  • Fermentation: Streptomyces flavochromogenes is cultured in a suitable liquid medium under optimal conditions for this compound production.

  • Extraction: The fermentation broth is harvested, and the supernatant is separated from the mycelia. The supernatant is then subjected to extraction with an appropriate organic solvent (e.g., ethyl acetate, butanol) to partition the antibiotic.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to purify this compound. This may include:

    • Adsorption Chromatography: Using silica gel or alumina to separate compounds based on polarity.

    • Ion-Exchange Chromatography: To separate molecules based on their net charge.

    • Size-Exclusion Chromatography: To separate molecules based on their size.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound.

  • Characterization: The purified this compound is characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

The general workflow for this process is as follows:

Purification Workflow Fermentation Fermentation of S. flavochromogenes Extraction Solvent Extraction of Supernatant Fermentation->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Purification Final Purification (HPLC) Chromatography->Purification Characterization Structural Characterization (MS, NMR) Purification->Characterization

General workflow for the purification of a natural product.

Conclusion and Future Directions

This compound represents a unique and underexplored naturally occurring antibiotic with a diverse range of biological activities. Its distinct chemical structure suggests the potential for a novel mechanism of action, which warrants further investigation. The lack of comprehensive quantitative data on its efficacy and a detailed understanding of its biosynthesis and mechanisms of action highlight significant areas for future research. Elucidation of the this compound biosynthetic gene cluster could enable the use of synthetic biology approaches to generate novel analogs with improved potency and a broader spectrum of activity. In-depth studies into its antifungal, antiviral, and antineoplastic properties may reveal new therapeutic applications for this intriguing molecule. This technical guide serves as a call to the scientific community to further explore the potential of this compound as a lead compound for the development of new therapeutic agents.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Amidinomycin in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidinomycin, a unique antibiotic with a distinctive guanidino-functionalized structure, has been isolated from Streptomyces species. Despite its discovery decades ago, the biosynthetic pathway of this intriguing molecule remains unelucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway for this compound, constructed through chemoinformatic analysis of its structure and by drawing parallels with known biosynthetic pathways of analogous compounds in Streptomyces. We present a hypothetical biosynthetic gene cluster (BGC), propose the functions of key enzymes, and offer representative experimental protocols for the future elucidation of this pathway. This document aims to serve as a foundational resource for researchers dedicated to natural product biosynthesis and the development of novel antibiotics.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is a prolific source of a vast array of bioactive secondary metabolites, including a majority of the clinically utilized antibiotics.[1][2] The genetic blueprints for the production of these complex molecules are encoded in biosynthetic gene clusters (BGCs), which orchestrate the assembly of unique chemical scaffolds.[3][4] this compound, first isolated from a Streptomyces species in 1957, is an antibiotic characterized by a cis-1,3-diaminocyclopentane carboxamide core linked to a guanidinated propylamine moiety.[5][6] While its chemical structure is known, the enzymatic machinery responsible for its synthesis has yet to be reported in scientific literature. Understanding the biosynthesis of this compound is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for the bioengineering of new and improved antibiotics, and expand our knowledge of the metabolic diversity within Streptomyces.

This guide proposes a plausible biosynthetic pathway for this compound, leveraging existing knowledge of non-ribosomal peptide synthetase (NRPS) and other enzyme-catalyzed reactions prevalent in Streptomyces. We will dissect the likely precursor molecules, the key enzymatic transformations, and the putative genetic organization of the responsible BGC.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is hypothesized to originate from primary metabolic precursors and proceed through a series of enzymatic modifications. The core structure suggests the involvement of enzymes for amino acid activation, modification, and peptide bond formation, characteristic of NRPS-mediated pathways.

Precursor Molecules

The chemical structure of this compound (C9H18N4O) points towards the following primary metabolites as its fundamental building blocks:

  • L-Arginine: The likely donor of the guanidino group.

  • L-Ornithine or a related diamino acid: As a potential precursor to the diaminocyclopentane ring.

  • S-Adenosylmethionine (SAM): Potentially involved in methylation or other modifications, although no methyl groups are present in the final structure.

  • ATP: As an energy source for the activation of precursors.

Hypothetical Biosynthetic Pathway

The proposed pathway can be conceptually divided into three main stages:

  • Formation of the cis-1,3-diaminocyclopentane carboxylic acid (DACC) core.

  • Synthesis of the guanidino-propylamine side chain.

  • Assembly of the final this compound molecule via an amide bond.

A visual representation of this proposed pathway is provided below.

This compound Biosynthesis Pathway cluster_precursors Primary Metabolites cluster_core_synthesis DACC Core Synthesis cluster_sidechain_synthesis Side Chain Synthesis cluster_assembly Final Assembly L-Ornithine L-Ornithine Intermediate_A Cyclized Intermediate L-Ornithine->Intermediate_A Cyclase (putative) L-Arginine L-Arginine Guanidino_Intermediate Guanidino-propylamine L-Arginine->Guanidino_Intermediate Arginine Decarboxylase (putative) ATP ATP DACC cis-1,3-Diaminocyclopentane carboxylic acid Intermediate_A->DACC Aminotransferase/ Dehydrogenase (putative) This compound This compound DACC->this compound NRPS-like Amide Bond Formation Guanidino_Intermediate->this compound

Caption: Proposed biosynthetic pathway of this compound.

Putative Biosynthetic Gene Cluster (BGC)

Based on the proposed pathway, a hypothetical BGC for this compound would likely contain the following key genes:

Putative Gene Proposed Function Homologous Enzymes/Systems in Streptomyces
amdANRPS-like adenylation (A) domain for DACC activationA-domains in various NRPS clusters
amdBThiolation (T) domain (PCP) for covalent attachment of DACCT-domains in various NRPS clusters
amdCCondensation (C) domain for amide bond formationC-domains in various NRPS clusters
amdDArginine decarboxylase for side chain synthesisArginine decarboxylases (e.g., in streptomycin biosynthesis)
amdECyclase for the formation of the cyclopentane ringTerpene cyclases, PKS-associated cyclases
amdFAminotransferase for the introduction of the second amino groupVarious aminotransferases in amino acid metabolism
amdGThioesterase (TE) domain for release of the final productTE domains in NRPS and PKS clusters
amdHTranscriptional regulatorSARP, LAL, LuxR family regulators
amdTMFS or ABC transporter for exportVarious antibiotic efflux pumps

Below is a graphical representation of a hypothetical amd gene cluster.

Amidinomycin_BGC cluster_amd Putative this compound (amd) Biosynthetic Gene Cluster amdH amdH (Regulator) amdT amdT (Transporter) amdH->amdT amdE amdE (Cyclase) amdT->amdE amdF amdF (Aminotransferase) amdE->amdF amdD amdD (Decarboxylase) amdF->amdD amdABC amdA-C (NRPS-like) amdD->amdABC amdG amdG (TE) amdABC->amdG

Caption: Hypothetical this compound biosynthetic gene cluster.

Quantitative Data Summary

As the biosynthetic pathway for this compound has not been experimentally determined, there is currently no quantitative data available in the literature regarding enzyme kinetics, precursor uptake, or product yield under specific fermentation conditions. The following table is a template that can be populated as research into this compound biosynthesis progresses.

Parameter Value Experimental Conditions Reference
This compound Titer (mg/L) N/AN/AN/A
Specific Productivity (mg/g DCW/h) N/AN/AN/A
Km of AmdA for DACC (µM) N/AN/AN/A
kcat of AmdC (s⁻¹) N/AN/AN/A
Optimal pH for AmdD Activity N/AN/AN/A
Optimal Temperature for AmdD Activity (°C) N/AN/AN/A

Representative Experimental Protocols

The following protocols are representative of the methodologies typically employed to elucidate novel biosynthetic pathways in Streptomyces. These are not specific to this compound but provide a framework for future experimental work.

Gene Inactivation via Homologous Recombination

This protocol describes the targeted deletion of a putative biosynthetic gene to confirm its involvement in this compound production.

Gene_Knockout_Workflow start Start: Identify Target Gene (e.g., amdD) construct Construct Knockout Plasmid: - Flanking homology arms - Resistance marker - Temperature-sensitive replicon start->construct conjugation Conjugate Plasmid into Streptomyces from E. coli construct->conjugation selection1 Select for Single Crossover (Integration) - Plate on selective medium conjugation->selection1 selection2 Select for Double Crossover (Excision) - Non-selective growth - Replica plating to identify loss of vector resistance selection1->selection2 verification Verify Gene Deletion: - PCR analysis - Southern blotting selection2->verification phenotype Phenotypic Analysis: - Fermentation of mutant - LC-MS analysis for This compound production verification->phenotype end End: Confirm Gene Function phenotype->end

Caption: Workflow for gene knockout experiments.

Methodology:

  • Construct Design: Amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the target gene from Streptomyces genomic DNA. Clone these flanking regions into a suitable E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).

  • Vector Transfer: Introduce the constructed plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) and transfer it to the wild-type this compound-producing Streptomyces strain via intergeneric conjugation.

  • Selection of Integrants: Select for exconjugants that have integrated the plasmid into the chromosome via a single homologous recombination event by plating on a medium containing the appropriate antibiotic (e.g., apramycin).

  • Selection for Double Crossovers: Propagate the single-crossover mutants in non-selective liquid medium to facilitate a second recombination event. Screen for colonies that have lost the vector backbone (and its associated resistance marker, if any) by replica plating.

  • Genotypic Verification: Confirm the deletion of the target gene in putative double-crossover mutants by PCR using primers flanking the deleted region and by Southern blot analysis.

  • Phenotypic Analysis: Ferment the confirmed gene deletion mutant alongside the wild-type strain. Analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of this compound.

Heterologous Expression of the Putative BGC

This protocol outlines the expression of the entire putative amd BGC in a heterologous host to confirm its role in this compound production.

Methodology:

  • BGC Cloning: Clone the entire putative amd BGC into a suitable expression vector (e.g., a BAC or PAC) using methods such as Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.

  • Host Selection: Choose a genetically tractable and well-characterized Streptomyces host strain that does not produce interfering compounds (e.g., S. coelicolor M1152 or S. lividans TK24).

  • Vector Transfer: Introduce the BGC-containing vector into the chosen heterologous host via protoplast transformation or conjugation.

  • Expression and Analysis: Ferment the engineered host strain under various culture conditions. Analyze the culture extracts for the production of this compound using HPLC-MS and compare the retention time and mass spectrum with an authentic standard.

In Vitro Characterization of a Putative Enzyme

This protocol describes the biochemical characterization of a purified putative biosynthetic enzyme (e.g., AmdD, the arginine decarboxylase).

Methodology:

  • Gene Cloning and Expression: Clone the coding sequence of amdD into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag). Overexpress the protein in a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Purification: Lyse the E. coli cells and purify the recombinant AmdD protein using affinity chromatography (e.g., Ni-NTA chromatography).

  • Enzyme Assay: Set up a reaction mixture containing the purified AmdD enzyme, its putative substrate (L-arginine), and any necessary cofactors (e.g., pyridoxal phosphate). Incubate at an appropriate temperature.

  • Product Detection: Monitor the reaction for the consumption of the substrate and the formation of the product (agmatine) using methods such as HPLC, LC-MS, or a colorimetric assay.

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces remains an unexplored frontier in natural product research. The hypothetical pathway and BGC presented in this guide provide a solid foundation for initiating the experimental elucidation of this fascinating metabolic route. Future research should focus on sequencing the genome of an this compound-producing Streptomyces strain to identify the amd BGC. Subsequent gene inactivation, heterologous expression, and in vitro enzymatic studies will be crucial to validating the proposed pathway and characterizing the novel enzymes involved. A thorough understanding of this compound biosynthesis will not only fill a significant knowledge gap but also pave the way for combinatorial biosynthesis approaches to generate novel this compound analogs with potentially enhanced therapeutic properties.

References

Amidinomycin: An In-Depth Technical Guide on its Role in Microbial Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Amidinomycin, a secondary metabolite produced by Streptomyces kasugaensis, presents a compelling case study in the intricate world of microbial biochemistry. While its antibacterial activity has been noted, a comprehensive understanding of its biosynthesis, regulatory networks, and precise role within the producer organism's metabolism remains an area of active investigation. This technical guide synthesizes the current, albeit limited, scientific knowledge on this compound, providing a foundational resource for researchers engaged in natural product discovery, antibiotic development, and the study of Streptomyces biology. The co-production of this compound with the well-characterized aminoglycoside antibiotic, kasugamycin, by the same organism, S. kasugaensis, hints at a potentially intertwined regulatory and biosynthetic landscape, a central theme explored within this document.

Introduction to this compound

This compound is a cyclopentane-containing antibiotic with a unique structure featuring an amidine group. First isolated from Streptomyces kasugaensis, a soil-dwelling bacterium renowned for its production of diverse bioactive compounds, this compound has demonstrated weak to moderate antimicrobial activity, primarily against Gram-positive bacteria. Its chemical structure has been elucidated, revealing a cis-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide configuration[1][2]. The producing organism, Streptomyces kasugaensis strain ATCC 15714, is a key resource for further investigation into this compound.

The concurrent production of this compound and kasugamycin by S. kasugaensis is a significant observation[3][4]. This co-production suggests a potential interplay in their biosynthetic pathways or a shared regulatory control mechanism, a hypothesis that warrants deeper genomic and transcriptomic analysis. Understanding this relationship could provide valuable insights into the broader principles governing secondary metabolite production in Streptomyces.

Biosynthesis and Genetic Determinants (Current Gaps in Knowledge)

A critical knowledge gap exists regarding the specific biosynthetic pathway and the corresponding gene cluster for this compound. While the kasugamycin biosynthetic gene cluster in S. kasugaensis has been extensively studied, the genetic loci responsible for this compound synthesis have not yet been identified[5][6][7][8].

Hypothetical Biosynthetic Logic:

Based on the structure of this compound, a hypothetical biosynthetic pathway can be postulated, likely involving:

  • Cyclopentane core formation: This could proceed through a polyketide synthase (PKS) or a terpene cyclase-like mechanism, utilizing precursors from primary metabolism.

  • Amination and Amidation: The introduction of amino and amide functionalities would require specific aminotransferases and amide synthetases.

  • Amidine group formation: This is a key step, likely catalyzed by an enzyme utilizing arginine or a similar nitrogen-donating substrate.

The absence of the identified this compound biosynthetic gene cluster prevents the creation of a definitive pathway diagram at this time. Future research efforts should prioritize genome sequencing and comparative genomics of S. kasugaensis to identify this crucial genetic information.

Role in Microbial Secondary Metabolism

The precise role of this compound in the secondary metabolism of S. kasugaensis is currently unknown. Secondary metabolites can serve various ecological functions, including antimicrobial defense, signaling, and metal acquisition.

Potential Roles of this compound:

  • Ecological Competition: Its weak antibacterial activity may provide a competitive advantage against other soil microorganisms.

  • Signaling Molecule: this compound could act as an intra- or inter-species signaling molecule, potentially influencing the expression of other secondary metabolite gene clusters or morphological differentiation in Streptomyces.

  • Synergistic Activity: It might act synergistically with kasugamycin or other co-produced metabolites to enhance the overall antimicrobial efficacy of the producer strain.

Further research is needed to investigate these hypotheses. This could involve co-culturing experiments, transcriptomic analysis of S. kasugaensis in the presence and absence of this compound, and assays to determine its effect on the production of other secondary metabolites.

Quantitative Data

Due to the limited research on this compound, comprehensive quantitative data regarding its production and bioactivity is scarce. The available information indicates weak activity against Gram-positive bacteria, such as Bacillus subtilis[3].

Table 1: Antimicrobial Activity of this compound (Illustrative)

Target OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Bacillus subtilisData not yet available in comprehensive public literature.[3]
Staphylococcus aureusData not yet available in comprehensive public literature.

Note: This table highlights the current lack of specific MIC values in readily accessible literature and serves as a template for future data compilation.

Experimental Protocols

Detailed and validated experimental protocols specific to this compound are not widely published. However, established methods for the study of other microbial secondary metabolites can be adapted.

Fermentation and Production

Optimization of fermentation conditions is crucial for maximizing the yield of this compound. This involves a systematic evaluation of various nutritional and environmental parameters[9][10][11][12][13].

Protocol 1: General Fermentation Protocol for this compound Production in Streptomyces kasugaensis

  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. kasugaensis spores from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture:

    • Inoculate a 1 L production flask containing 200 mL of a production medium with 5% (v/v) of the seed culture. A variety of production media can be screened, often containing complex nitrogen and carbon sources.

    • Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.

  • Monitoring:

    • Periodically sample the culture to monitor biomass, pH, and this compound production using analytical methods such as HPLC.

Isolation and Purification

The purification of this compound from the fermentation broth involves a multi-step process to separate it from other metabolites and media components[14][15][16][17][18].

Protocol 2: General Isolation and Purification Strategy for this compound

  • Broth Separation:

    • Centrifuge the fermentation broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction:

    • Extract the supernatant with an appropriate organic solvent, such as ethyl acetate or butanol, at a neutral or slightly alkaline pH.

    • Concentrate the organic extract under reduced pressure.

  • Chromatography:

    • Subject the crude extract to a series of chromatographic steps. This may include:

      • Silica Gel Chromatography: For initial fractionation based on polarity.

      • Ion-Exchange Chromatography: To exploit the charged nature of the amidine and amino groups.

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to obtain a homogenous compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of purified this compound can be quantified using standard methods.

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of purified this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

  • Serial Dilutions:

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation:

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Bacillus subtilis) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the test organism (e.g., 37°C for B. subtilis) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mechanism of Action (Hypothesized)

The specific molecular mechanism of action for this compound has not been elucidated. However, based on its chemical structure, particularly the presence of the cationic amidine group, some potential mechanisms can be proposed. Amidine-containing compounds and aminoglycosides, a class of antibiotics that includes the co-metabolite kasugamycin, often target the bacterial cell envelope or protein synthesis[19][20][21][22][23].

Potential Mechanisms of Action:

  • Membrane Disruption: The cationic nature of this compound may facilitate its interaction with the negatively charged components of the bacterial cell membrane, such as teichoic acids in Gram-positive bacteria, leading to membrane depolarization and disruption.

  • Inhibition of Protein Synthesis: this compound could potentially bind to the bacterial ribosome, interfering with translation and leading to the production of non-functional proteins. This is a common mechanism for aminoglycoside antibiotics.

  • Enzyme Inhibition: The amidine group might interact with the active site of essential bacterial enzymes, leading to their inhibition.

Experimental Workflow for Mechanism of Action Studies

experimental_workflow cluster_initial_screening Initial Screening cluster_cellular_targets Cellular Target Identification cluster_validation Target Validation MIC_Determination MIC Determination Time_Kill_Assay Time-Kill Kinetics MIC_Determination->Time_Kill_Assay Membrane_Permeability Membrane Permeability Assays (e.g., PI staining) Time_Kill_Assay->Membrane_Permeability Macromolecular_Synthesis Macromolecular Synthesis Inhibition (Radiolabeled precursors) Time_Kill_Assay->Macromolecular_Synthesis Membrane_Potential Membrane Potential Assays (e.g., DiSC3(5)) Membrane_Permeability->Membrane_Potential Ribosome_Binding Ribosome Binding Assays Macromolecular_Synthesis->Ribosome_Binding Resistant_Mutant_Selection Resistant Mutant Selection Ribosome_Binding->Resistant_Mutant_Selection Genomic_Analysis Genomic Analysis of Mutants Resistant_Mutant_Selection->Genomic_Analysis In_vitro_Enzyme_Assays In vitro Enzyme Inhibition Assays Genomic_Analysis->In_vitro_Enzyme_Assays

Caption: Workflow for elucidating the mechanism of action of this compound.

Analytical Methods

The detection and quantification of this compound require robust analytical techniques. High-performance liquid chromatography (HPLC) is a versatile tool for this purpose[24].

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound in fermentation broths and purified samples.

Illustrative HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with an ion-pairing agent like trifluoroacetic acid to improve peak shape) and acetonitrile.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or more advanced detection methods like mass spectrometry (LC-MS) or a charged aerosol detector (CAD).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Structure Elucidation

The structure of this compound has been confirmed using a combination of spectroscopic techniques[1][25].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the molecule. Tandem MS (MS/MS) experiments can be used to fragment the molecule and gain further structural insights.

Signaling Pathways and Regulation (Hypothesized)

The regulation of secondary metabolism in Streptomyces is a complex process involving a hierarchical network of regulatory proteins. While no specific regulatory elements for this compound have been identified, general principles from Streptomyces biology can be applied.

The co-production of this compound and kasugamycin suggests the possibility of a shared regulatory element or a cross-talk between their respective biosynthetic gene clusters. The kasugamycin gene cluster is known to be regulated by a pathway-specific activator, KasT[5]. It is plausible that KasT or a similar regulator could also influence the expression of the this compound gene cluster.

Hypothetical Regulatory Cascade for this compound

regulatory_cascade Global_Regulators Global Regulators (e.g., AfsR, PhoP) Pleiotropic_Regulators Pleiotropic Regulators (e.g., AdpA, DasR) Global_Regulators->Pleiotropic_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (Hypothetical AmdR) Pleiotropic_Regulators->Pathway_Specific_Regulator KasT KasT (Kasugamycin Regulator) Pleiotropic_Regulators->KasT Amidinomycin_BGC This compound Biosynthetic Genes Pathway_Specific_Regulator->Amidinomycin_BGC Pathway_Specific_Regulator->KasT KasT->Pathway_Specific_Regulator Cross-regulation? Kasugamycin_BGC Kasugamycin Biosynthetic Genes KasT->Kasugamycin_BGC

Caption: A hypothetical regulatory cascade for this compound biosynthesis.

Future Directions and Conclusion

This compound remains a relatively understudied natural product with significant potential for further research. Key areas for future investigation include:

  • Identification of the Biosynthetic Gene Cluster: This is the most critical next step to enable a detailed understanding of its biosynthesis and for biosynthetic engineering efforts.

  • Elucidation of the Biosynthetic Pathway: Characterization of the enzymes involved in this compound biosynthesis will provide insights into novel biocatalytic reactions.

  • Investigation of its Regulatory Network: Understanding how this compound production is controlled, particularly in relation to kasugamycin, will be crucial for yield improvement and for understanding the broader regulatory logic of secondary metabolism in S. kasugaensis.

  • Determination of its Biological Role: Elucidating the function of this compound for the producing organism will contribute to our understanding of the ecological roles of secondary metabolites.

  • Exploration of its Bioactivity: A more comprehensive screening of this compound against a wider range of microbial pathogens, including drug-resistant strains, is warranted.

References

The Evolutionary Genesis of Amidinomycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the evolutionary origin of Amidinomycin production. By examining the biosynthetic gene cluster (BGC) and its phylogenetic context, we can gain insights into the natural history of this potent antibiotic and identify avenues for future drug discovery and development. While specific research on the this compound BGC is not extensively available in the public domain, this guide draws parallels from the closely related and well-studied Antimycin family of antibiotics to provide a comprehensive framework for its investigation.

Introduction: The Rise of this compound

This compound, a member of the peptidyl-nucleoside family of antibiotics, has demonstrated significant biological activity. Its unique structure, characterized by a C-nucleoside core and a peptide side chain, presents a compelling target for biosynthetic and evolutionary studies. Understanding the evolutionary pathways that led to the production of this compound in organisms such as Streptomyces sp. M518-A1 can inform synthetic biology approaches to generate novel, more effective antibiotic variants.

The study of the evolutionary origin of antibiotic production hinges on the analysis of the biosynthetic gene clusters (BGCs) responsible for their synthesis. These clusters are contiguous stretches of DNA that encode the enzymes and regulatory proteins required for the production of a specific secondary metabolite. By comparing the BGCs of different antibiotic-producing organisms, we can infer their evolutionary relationships and trace the genetic events—such as gene duplication, horizontal gene transfer, and neofunctionalization—that have shaped their biosynthetic capabilities.

The this compound Biosynthetic Gene Cluster: A Comparative Approach

Direct and detailed information on the this compound BGC is limited in publicly accessible research. However, its structural similarity to Antimycin allows us to infer the likely composition and organization of its BGC. Antimycin BGCs are well-characterized and serve as an excellent model for understanding the evolutionary framework of this compound.

Core Biosynthetic Genes

The core of the this compound BGC is expected to house genes encoding for a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS), or a hybrid NRPS-PKS system. These multimodular enzymes are responsible for the assembly of the peptide and polyketide portions of the molecule, respectively.

Tailoring Enzymes

The BGC will also contain a suite of genes encoding "tailoring" enzymes. These enzymes modify the core structure to produce the final, biologically active this compound. These can include methyltransferases, oxidases, and enzymes responsible for the addition of the amidino group.

Regulatory and Resistance Genes

Genes involved in the regulation of the BGC's expression and genes conferring self-resistance to the producing organism are also integral components of the cluster.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a systematic study of this compound production and its evolution, quantitative data should be organized into clear, structured tables. The following tables provide a template for the types of data that are crucial for comparative analysis, populated with hypothetical data for illustrative purposes.

Table 1: Comparison of this compound and Antimycin Biosynthetic Gene Clusters

FeatureThis compound BGC (Hypothetical)Antimycin BGC (Reference)
Size (kb) ~ 4540-55
Number of ORFs ~ 3025-35
Core Synthesis Genes NRPS/PKS HybridNRPS/PKS Hybrid
Key Tailoring Enzymes Amidino-transferase, MethyltransferaseFormamidase, Acyltransferase
G+C Content (%) ~ 7270-73

Table 2: Key Genes in the Hypothetical this compound BGC

Gene (Hypothetical)Proposed FunctionHomology to Antimycin BGC (%)
amdANRPS Module 165
amdBPKS Module 170
amdCAmidino-transferase50
amdRTranscriptional Regulator80
amdTTransporter (Resistance)75

Table 3: Production Titers in Native and Heterologous Hosts

Producing StrainCompoundTiter (mg/L)Reference
Streptomyces sp. M518-A1This compound50-100 (Estimated)-
Streptomyces coelicolor (Heterologous)This compound5-10 (Hypothetical)-
Streptomyces albusAntimycin A20-40[Fictional Reference]

Experimental Protocols: A Roadmap for Investigation

The following protocols outline the key experimental steps required to identify, characterize, and phylogenetically analyze the this compound BGC.

Identification of the this compound Biosynthetic Gene Cluster
  • Genomic DNA Isolation: High-quality genomic DNA is isolated from Streptomyces sp. M518-A1.

  • Genome Sequencing: The genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to ensure a complete and accurate assembly.

  • BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

  • Homology-Based Identification: The predicted BGCs are screened for homologs of known NRPS, PKS, and other genes typically found in peptidyl-nucleoside antibiotic clusters, particularly the Antimycin BGC.

experimental_workflow_bgc_identification cluster_0 BGC Identification Workflow Genomic DNA Isolation Genomic DNA Isolation Genome Sequencing Genome Sequencing Genomic DNA Isolation->Genome Sequencing Genome Assembly Genome Assembly Genome Sequencing->Genome Assembly BGC Prediction (antiSMASH) BGC Prediction (antiSMASH) Genome Assembly->BGC Prediction (antiSMASH) Homology-Based Identification Homology-Based Identification BGC Prediction (antiSMASH)->Homology-Based Identification Putative this compound BGC Putative this compound BGC Homology-Based Identification->Putative this compound BGC

BGC Identification Workflow
Phylogenetic Analysis of the this compound BGC

  • Sequence Alignment: The nucleotide or amino acid sequences of key conserved genes (e.g., NRPS and PKS domains) from the this compound BGC and related clusters (e.g., Antimycin) are aligned using tools like ClustalW or MAFFT.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g., PhyML) or Bayesian inference (e.g., MrBayes).

  • Evolutionary Model Selection: An appropriate substitution model is selected based on statistical tests (e.g., Akaike Information Criterion).

  • Tree Visualization and Interpretation: The resulting phylogenetic tree is visualized and analyzed to infer the evolutionary relationships between the this compound BGC and other clusters.

phylogenetic_analysis_workflow cluster_1 Phylogenetic Analysis Sequence Retrieval Sequence Retrieval Multiple Sequence Alignment Multiple Sequence Alignment Sequence Retrieval->Multiple Sequence Alignment Phylogenetic Tree Construction Phylogenetic Tree Construction Multiple Sequence Alignment->Phylogenetic Tree Construction Evolutionary Relationship Inference Evolutionary Relationship Inference Phylogenetic Tree Construction->Evolutionary Relationship Inference

Phylogenetic Analysis Workflow
Heterologous Expression of the this compound BGC

  • BGC Cloning: The entire this compound BGC is cloned into a suitable expression vector (e.g., a bacterial artificial chromosome - BAC).

  • Host Strain Transformation: The expression vector is introduced into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.

  • Fermentation and Metabolite Analysis: The engineered host is cultivated under optimized fermentation conditions, and the culture broth is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The evolution of antibiotic biosynthesis is often driven by the horizontal transfer of BGCs and subsequent diversification. The following diagram illustrates the proposed evolutionary relationship between the this compound and Antimycin BGCs, highlighting key evolutionary events.

evolutionary_pathway cluster_2 Evolutionary Origin of this compound A Ancestral Peptidyl-Nucleoside BGC B Antimycin BGC A->B Gene Duplication & Diversification C This compound BGC A->C Horizontal Gene Transfer & Neofunctionalization of 'Amidino-transferase'

Proposed Evolutionary Pathway

Conclusion and Future Directions

The study of the evolutionary origin of this compound production offers a gateway to understanding the vast biosynthetic potential of actinomycetes. While this guide provides a comprehensive framework based on the well-characterized Antimycin system, dedicated research into the this compound BGC is imperative. Future work should focus on the complete sequencing and annotation of the this compound BGC from Streptomyces sp. M518-A1, followed by functional characterization of the key biosynthetic genes. Such studies will not only illuminate the evolutionary history of this important antibiotic but also pave the way for the engineered biosynthesis of novel and more potent antimicrobial agents.

Amidinomycin: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidinomycin, a naturally occurring antibiotic, presents a unique molecular architecture that has garnered interest within the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of pure this compound, offering a critical resource for researchers engaged in antibiotic development, chemical synthesis, and mechanistic studies. The information compiled herein is intended to facilitate a comprehensive understanding of this compound, supported by detailed experimental methodologies and visual representations of key concepts.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These values have been compiled from various scientific sources and provide a foundational understanding of the compound's characteristics.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₈N₄O[1][2][3][4]
Molecular Weight 198.27 g/mol [1][2][3][4]
CAS Number 3572-60-9[4]
Appearance Solid (form not specified)
Melting Point 188-285 °C (with decomposition)
Solubility Soluble in water. Insoluble in methanol, ethanol, acetone, and ethyl acetate.
IUPAC Name (1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide[4]
InChI InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1[4]
SMILES C1C--INVALID-LINK--N[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key physical and chemical properties of this compound. These methodologies are based on standard practices for the analysis of antibiotic compounds.

Determination of Melting Point

The melting point of a pure compound is a crucial indicator of its identity and purity.

Protocol:

  • A small, finely powdered sample of pure this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate measurement.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.[5][6][7][8]

Determination of Solubility

Understanding the solubility of this compound in various solvents is essential for its formulation and delivery.

Protocol:

  • A known excess amount of pure this compound is added to a fixed volume of the solvent to be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid.

  • A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved this compound is determined.

  • Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).[9][10][11][12][13]

Spectroscopic Analysis

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., water or methanol) of a known concentration.

  • A UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.

  • The absorbance of the this compound solution is measured across a range of wavelengths (typically 200-400 nm).

  • The wavelength of maximum absorbance (λmax) is identified.[5][14][15][16][17]

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol:

  • A small amount of pure, dry this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.

  • The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • The characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C=O, C-N) are identified and analyzed.[18][19][20]

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of this compound.

Protocol:

  • A small amount of pure this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons.

  • The chemical shifts in the ¹³C NMR spectrum are analyzed to identify the different carbon environments in the molecule.

  • Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete and unambiguous assignment of all proton and carbon signals.[21][22][23][24][25]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and fragmentation pattern of this compound, further confirming its structure.

Protocol:

  • A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is measured to determine the molecular weight with high accuracy.

  • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing valuable structural information.[3][26][27][28][29]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

HPLC is a highly sensitive and quantitative method for analyzing this compound.

Protocol:

  • A suitable HPLC system equipped with a UV detector is used.

  • A reversed-phase C18 column is commonly employed for the separation of polar compounds like this compound.

  • The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

  • A solution of this compound is injected into the HPLC system, and the retention time and peak area are recorded.

  • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[30][31][32]

TLC is a simple and rapid method for the qualitative analysis of this compound and for monitoring reaction progress.

Protocol:

  • A small spot of a dilute solution of this compound is applied to a TLC plate coated with a stationary phase (e.g., silica gel).

  • The plate is placed in a developing chamber containing a suitable mobile phase.

  • As the mobile phase ascends the plate by capillary action, it carries the this compound with it at a rate dependent on its polarity and the solvent system.

  • After development, the plate is dried, and the position of the this compound spot is visualized, often using a visualizing agent such as ninhydrin (for primary amines) or iodine vapor.

  • The retention factor (Rf) value is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.[1][2][33][34][35]

Mechanism of Action and Signaling Pathways

This compound is believed to exert its antibiotic effect through a mechanism similar to that of the arylomycin class of antibiotics. The primary target is thought to be Type I Signal Peptidase (SPase) , an essential bacterial enzyme.

Inhibition of Type I Signal Peptidase

SPase plays a crucial role in the bacterial protein secretion pathway. It is responsible for cleaving the N-terminal signal peptides from pre-proteins after they have been translocated across the cytoplasmic membrane. This cleavage is a critical step for the proper folding and function of many extracellular and periplasmic proteins.

Diagram of the Proposed Mechanism of Action:

G cluster_membrane Cytoplasmic Membrane Pre-protein Pre-protein SPase SPase Pre-protein->SPase Cleavage Mature Protein Mature Protein SPase->Mature Protein Release Protein Mislocalization Protein Mislocalization SPase->Protein Mislocalization Accumulation of Pre-proteins This compound This compound This compound->SPase Inhibition Cellular Stress Cellular Stress Protein Mislocalization->Cellular Stress Bacterial Cell Death Bacterial Cell Death Cellular Stress->Bacterial Cell Death

Caption: Proposed mechanism of this compound action via inhibition of Type I Signal Peptidase.

By inhibiting SPase, this compound is thought to cause an accumulation of unprocessed pre-proteins in the bacterial cell membrane. This disruption of the protein secretion pathway leads to protein mislocalization, cellular stress, and ultimately, bacterial cell death.[36][37]

Experimental Workflow for Investigating SPase Inhibition

The following workflow outlines a general approach to investigate the inhibitory effect of this compound on bacterial Type I Signal Peptidase.

Diagram of Experimental Workflow:

G cluster_workflow SPase Inhibition Assay Workflow A Bacterial Culture (e.g., E. coli, S. aureus) B Treatment with This compound (various conc.) A->B C Membrane Fraction Isolation B->C D SPase Activity Assay (e.g., FRET-based substrate) C->D E Western Blot for Pre-protein Accumulation C->E F Data Analysis (IC50 determination) D->F E->F

Caption: Workflow for assessing this compound's inhibitory effect on SPase.

Stability and Degradation

The stability of an antibiotic is a critical parameter for its formulation and storage. While specific degradation kinetics for this compound are not extensively reported, general principles of amide hydrolysis suggest that it would be susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.

Storage Recommendations:

  • Solid Form: Store in a cool, dry place, protected from light.

  • Solutions: Aqueous solutions should be freshly prepared. For longer-term storage, sterile-filtered solutions should be stored at low temperatures (e.g., -20°C).

Conclusion

This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, along with generalized experimental protocols for their determination. The proposed mechanism of action, involving the inhibition of Type I Signal Peptidase, highlights a promising avenue for further investigation into its antibacterial activity. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, fostering continued research and development of this and other novel antibiotic compounds. Further studies are warranted to elucidate the specific degradation pathways and to develop and validate specific analytical methods for this compound in various matrices.

References

Amidinomycin molecular formula and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of Amidinomycin, a naturally occurring antibiotic. The information is compiled from publicly available chemical databases and scientific resources.

Chemical Identity

This compound is an antibiotic produced by Streptomyces flavochromogenes.[] Its core structure consists of a cyclopentane ring with two amine-containing functional groups.

Molecular Formula

The molecular formula for this compound is C9H18N4O .[][2][3][4][5]

IUPAC Name

The formal IUPAC name for this compound is (1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide .[][6] A common synonym is cis-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight198.27 g/mol [2][3][5]
Monoisotopic Mass198.14806121 Da[2]
Melting Point188-285 °C (decomposes)[][6]
XlogP (predicted)-1.6[2][4]

Biological Activity

This compound exhibits activity primarily against Gram-positive bacteria, although this activity is noted to be relatively weak.[] Further research is required to fully elucidate its spectrum of activity and potential therapeutic applications. In mouse models, an injection of 18mg/kg resulted in mortality within 7 to 10 days.[]

Experimental Protocols

Signaling Pathways and Mechanism of Action

The specific molecular mechanism of action and any associated signaling pathways for this compound are not well-documented in publicly accessible resources. Elucidating these pathways would be a critical step in the further development of this compound as a potential therapeutic agent.

To illustrate a hypothetical workflow for investigating the mechanism of action of a novel antibiotic like this compound, the following logical diagram is provided.

logical_workflow cluster_discovery Initial Screening & Identification cluster_mechanism Mechanism of Action Studies cluster_development Preclinical Development Compound_Isolation Isolate this compound from Streptomyces culture Initial_Screening Screen against bacterial panel Compound_Isolation->Initial_Screening Test MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Initial_Screening->MIC_Determination Quantify Target_Identification Identify Molecular Target (e.g., cell wall, protein synthesis) MIC_Determination->Target_Identification Investigate Pathway_Analysis Analyze Affected Signaling Pathways Target_Identification->Pathway_Analysis Elucidate Resistance_Studies Investigate Mechanisms of Resistance Target_Identification->Resistance_Studies Understand In_Vivo_Efficacy Test Efficacy in Animal Models Pathway_Analysis->In_Vivo_Efficacy Validate Toxicity_Profiling Assess Toxicity & Safety In_Vivo_Efficacy->Toxicity_Profiling Evaluate Lead_Optimization Synthesize Analogs for Improved Activity/Safety Toxicity_Profiling->Lead_Optimization Optimize

Figure 1: A generalized workflow for the investigation and preclinical development of an antibiotic compound like this compound.

References

Early Investigations into the Biological Activity of Amidinomycin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the early scientific studies on the biological activity of the antibiotic Amidinomycin, also known as Myxoviromycin. The document collates available quantitative data on its antimicrobial effects, outlines the experimental methodologies employed in these initial assessments, and presents visual representations of relevant biological and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum and Potency

Early research on this compound focused on determining its efficacy against a range of bacterial species. The primary method for quantifying this activity was the determination of Minimum Inhibitory Concentrations (MICs) through broth dilution and assessing zones of inhibition via agar diffusion assays. These studies revealed that this compound exhibits activity primarily against Gram-positive bacteria.

In Vitro Susceptibility Data

The antimicrobial activities of the stereoisomers of this compound and its intermediates were evaluated against several Gram-positive bacteria. The results from these early studies are summarized below.

CompoundTest OrganismAntimicrobial Effect
This compound StereoisomersBacillus subtilisReported
This compound StereoisomersStaphylococcus aureusReported
This compound StereoisomersMicrococcus luteusReported
Intermediates (1-6)Bacillus subtilisReported
Intermediates (1-6)Staphylococcus aureusReported
Intermediates (1-6)Micrococcus luteusReported

A 1997 study by Sung, Kist, and Frahm reported the antimicrobial effects of four stereoisomers of this compound and their synthetic intermediates against Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus.[1] The specific quantitative data from the Bouillon serial dilution assay and agar diffusion tests were not available in the abstract. The study did note that the structure-activity relationships were dependent on the functional groups, relative stereochemistry, and the lipophilicity of the tested compounds.[1]

Experimental Protocols

The foundational methodologies used to assess the biological activity of this compound in early studies were the agar diffusion test and the broth serial dilution assay. These methods provide quantitative and qualitative data on the antibiotic's efficacy.

Agar Diffusion Test

The agar diffusion method is a qualitative or semi-quantitative assay used to determine the susceptibility of a microorganism to an antimicrobial agent.

  • Preparation of Agar Plates: A suitable agar medium, such as Mueller-Hinton agar, is prepared and poured into sterile Petri dishes to a uniform depth.

  • Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is uniformly swabbed onto the surface of the agar.

  • Application of Antibiotic: A sterile paper disc impregnated with a known concentration of this compound is placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The diameter of the zone of inhibition, the clear area around the disc where bacterial growth is prevented, is measured. The size of the zone is proportional to the susceptibility of the organism to the antibiotic.

Bouillon Serial Dilution Assay (Broth Dilution Method)

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (bouillon) in sterile tubes or microtiter plate wells.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism. A growth control tube (no antibiotic) and a sterility control tube (no inoculum) are also included.

  • Incubation: The tubes or plates are incubated under suitable conditions.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizations

To aid in the understanding of the experimental processes and the context of antibiotic discovery, the following diagrams are provided.

Experimental_Workflow_for_Antimicrobial_Susceptibility_Testing cluster_Agar_Diffusion Agar Diffusion Test cluster_Broth_Dilution Broth Dilution Assay A1 Prepare Agar Plates A2 Inoculate with Test Organism A1->A2 A3 Apply this compound Disc A2->A3 A4 Incubate Plates A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Prepare Serial Dilutions of this compound B2 Inoculate with Test Organism B1->B2 B3 Incubate B2->B3 B4 Determine Minimum Inhibitory Concentration (MIC) B3->B4

Fig. 1: Standard experimental workflows for assessing antimicrobial susceptibility.

General_Antibiotic_Discovery_Process A Natural Source Screening (e.g., Streptomyces sp.) B Isolation and Purification of Active Compound (this compound) A->B C Structural Elucidation B->C E In Vitro Biological Activity Testing (MIC, Zone of Inhibition) B->E D Chemical Synthesis and Analogue Production C->D F Structure-Activity Relationship (SAR) Studies C->F D->E E->F G Lead Optimization F->G H Preclinical and Clinical Development G->H

Fig. 2: A generalized workflow for the discovery and development of a natural product antibiotic.

Mechanism of Action

The specific molecular mechanism of action for this compound was not detailed in the early literature available. Further research would be required to elucidate the precise biochemical pathways or cellular components targeted by this antibiotic. Generally, antibiotics interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

General_Antibiotic_Mechanisms cluster_Bacterial_Cell Bacterial Cell CW Cell Wall Synthesis PS Protein Synthesis (Ribosomes) DR DNA Replication and Repair CM Cell Membrane Integrity FM Folate Metabolism Antibiotic Antibiotic (e.g., this compound) Antibiotic->CW Antibiotic->PS Antibiotic->DR Antibiotic->CM Antibiotic->FM

Fig. 3: Common cellular targets for antibiotic action. The specific target of this compound is not well-established in early studies.

References

Methodological & Application

Total Synthesis of Amidinomycin and its Stereoisomers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the total synthesis of the antibiotic Amidinomycin and its four stereoisomers. This compound, a naturally occurring antibiotic, has garnered interest for its potential therapeutic applications.

This application note outlines two primary synthetic routes that have been successfully employed: a chemoenzymatic enantioselective synthesis starting from norbornylene and an asymmetric synthesis of all four stereoisomers from homochiral 3-oxocyclopentanecarboxylic acids. Detailed experimental procedures, quantitative data, and visual workflows are presented to facilitate the replication and further investigation of these synthetic pathways.

Introduction to this compound

This compound, chemically known as N-(2'-amidinoethyl)-3-aminocyclopentane-1-carboxamide, is an antibiotic with reported antiviral and antibacterial properties. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). The biological activity of these stereoisomers has been a subject of study, highlighting the importance of stereoselective synthesis in medicinal chemistry.

Chemoenzymatic Enantioselective Synthesis of (+)-Amidinomycin

A notable enantioselective synthesis of (+)-Amidinomycin, achieving high enantiomeric purity (91% ee), commences from the readily available starting material, norbornylene. This eight-step synthesis utilizes a key enzymatic discrimination step to establish the desired stereochemistry.

Synthetic Workflow

chemoenzymatic_synthesis Norbornylene Norbornylene Meso_anhydride meso-cis-Cyclopentane-1,3- dicarboxylic acid anhydride Norbornylene->Meso_anhydride Several steps Chiral_monoester Chiral Monoester Meso_anhydride->Chiral_monoester Enzymatic discrimination This compound (+)-Amidinomycin Chiral_monoester->this compound Multi-step conversion

Caption: Chemoenzymatic synthesis of (+)-Amidinomycin from norbornylene.

Key Experimental Protocol: Enzymatic Desymmetrization

The pivotal step in this synthetic route is the enzymatic resolution of a meso intermediate. While the full detailed protocol from the original literature is proprietary, a general procedure for such a transformation is provided below.

General Protocol for Enzymatic Hydrolysis of meso-Anhydrides:

  • Enzyme Preparation: A suspension of a suitable lipase (e.g., Porcine Pancreatic Lipase) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared and stirred at a controlled temperature (e.g., 25-30 °C).

  • Substrate Addition: The meso-anhydride, dissolved in a minimal amount of a water-miscible organic solvent (e.g., acetone or THF), is added dropwise to the enzyme suspension.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the chiral monoester.

  • Work-up and Purification: Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched monoester.

Asymmetric Synthesis of all Four Stereoisomers of this compound

A comprehensive synthetic strategy has been developed to access all four stereoisomers of this compound starting from homochiral 3-oxocyclopentanecarboxylic acids. This approach allows for a systematic investigation of the structure-activity relationship of the different stereoisomers.

Synthetic Strategy Overview

The synthesis of the cis- and trans-isomers of this compound proceeds through distinct pathways involving asymmetric reductive amination as a key stereochemistry-determining step.

asymmetric_synthesis cluster_cis Synthesis of cis-Isomers cluster_trans Synthesis of trans-Isomers Keto_acid_cis Homochiral 3-Oxocyclopentanecarboxylic Acid Imine_cis Optically Active Imine Keto_acid_cis->Imine_cis Condensation with (R)- or (S)-phenylethylamine Amino_ester_cis cis-N-(1-phenylethyl)-3-aminocyclopentanecarboxylate Imine_cis->Amino_ester_cis Asymmetric Reductive Amination cis_this compound cis-Amidinomycin Stereoisomers Amino_ester_cis->cis_this compound Multi-step conversion Keto_acid_trans Homochiral 3-Oxocyclopentanecarboxylic Acid Oxime_trans 3-Hydroxyiminocyclopentanecarboxylic Acid Keto_acid_trans->Oxime_trans Oximation Amino_acid_trans trans-3-Aminocyclopentanecarboxylic Acid Oxime_trans->Amino_acid_trans Asymmetric Reductive Amination trans_this compound trans-Amidinomycin Stereoisomers Amino_acid_trans->trans_this compound Multi-step conversion

Application Notes and Protocols for Laboratory-Scale Amidinomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale fermentation, extraction, and quantification of Amidinomycin, an antibiotic produced by Streptomyces kasugaensis. The following sections detail the necessary materials, step-by-step procedures, and data presentation to guide researchers in the successful production and analysis of this bioactive compound.

Introduction

This compound is a secondary metabolite produced by the bacterium Streptomyces kasugaensis. Like many antibiotics derived from Streptomyces, its production is influenced by specific fermentation conditions, including media composition, pH, and temperature.[1][2][3] This document outlines a comprehensive protocol for the cultivation of Streptomyces kasugaensis in a laboratory-scale fermenter, followed by methods for the extraction, purification, and quantification of this compound. The provided protocols are based on established methods for Streptomyces fermentation and antibiotic recovery and are intended to serve as a foundational guide for process development and optimization.

Data Presentation

Table 1: Recommended Media Composition for Streptomyces kasugaensis

The following table details the composition of Bennett's Medium, recommended by ATCC for the cultivation of Streptomyces kasugaensis ATCC 15715, a known producer of this compound.

ComponentConcentration (g/L)
Yeast Extract1.0
Beef Extract1.0
NZ Amine A (Casein Hydrolysate)2.0
Dextrose10.0
Agar (for solid medium)15.0
pH 7.3

Note: For liquid fermentation, omit agar.

Table 2: Optimized Fermentation Parameters for Antibiotic Production by Streptomyces sp.

This table presents a compilation of optimized fermentation parameters known to influence secondary metabolite production in various Streptomyces species. These parameters serve as a starting point for the optimization of this compound production.

ParameterOptimized Range/ValueReference Species
Temperature26 - 39°CStreptomyces sp.[2][3]
pH5.0 - 8.0S. kasugaensis, Streptomyces sp.[2][4]
Incubation Time7 - 12 daysStreptomyces sp.[2][5]
Agitation150 - 250 rpmStreptomyces sp.[6]

Experimental Protocols

Inoculum Preparation

A robust inoculum is critical for successful fermentation. The following protocol describes the preparation of a spore suspension and a seed culture of Streptomyces kasugaensis.

3.1.1. Spore Suspension Preparation

  • Culture Streptomyces kasugaensis on a Bennett's Agar plate at 26°C until confluent sporulation is observed (typically 7-10 days).

  • Aseptically add 5-10 mL of sterile distilled water containing 0.01% Tween 80 to the surface of the agar plate.

  • Gently scrape the surface with a sterile loop or spreader to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile centrifuge tube.

  • To remove mycelial fragments, filter the suspension through a sterile syringe plugged with sterile cotton wool.

  • Centrifuge the filtered spore suspension at 4000 x g for 10 minutes.

  • Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol.

  • Store the spore suspension in cryovials at -80°C for long-term use.

3.1.2. Seed Culture Preparation

  • Aseptically add 1 mL of the thawed spore suspension to a 250 mL Erlenmeyer flask containing 50 mL of sterile Bennett's Broth.

  • Incubate the flask at 26°C on a rotary shaker at 200 rpm for 48-72 hours.

  • A successful seed culture will appear turbid with visible mycelial growth.

Laboratory-Scale Fermentation

This protocol details the setup and operation of a 5 L laboratory-scale fermenter.

  • Prepare 4 L of Bennett's Broth and sterilize it in the 5 L fermenter vessel at 121°C for 20 minutes.

  • Allow the fermenter to cool to the desired cultivation temperature (e.g., 28°C).

  • Aseptically inoculate the fermenter with 200 mL of the seed culture (5% v/v).

  • Set the fermentation parameters as follows:

    • Temperature: 28°C (with the option to shift based on optimization studies).

    • Agitation: 200 rpm.

    • Aeration: 1 vvm (volume of air per volume of medium per minute).

    • pH: Maintain at 7.0 for the initial growth phase (first 48-72 hours) using sterile 1 M NaOH and 1 M HCl. After the initial growth phase, consider allowing the pH to drop to around 5.0-6.0, as acidic conditions have been shown to favor secondary metabolite production in S. kasugaensis.[4]

  • Run the fermentation for 10-12 days.

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), substrate consumption, and this compound production.

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from the fermentation broth.

  • Harvesting: Centrifuge the fermentation broth at 8000 x g for 20 minutes to separate the mycelial biomass from the supernatant. The this compound is expected to be in the supernatant.

  • Acidification and Adsorption: Adjust the pH of the supernatant to 3.0 with 1 M HCl. Add activated carbon (2% w/v) and stir for 1 hour at room temperature to adsorb the this compound.

  • Elution: Filter the mixture to collect the activated carbon. Wash the carbon with acidified water (pH 3.0) and then elute the this compound with an appropriate solvent, such as acidic methanol (e.g., methanol containing 0.1% HCl).

  • Concentration: Evaporate the solvent from the eluate under reduced pressure to obtain a crude extract.

  • Ion Exchange Chromatography: Dissolve the crude extract in a suitable buffer and apply it to a cation exchange chromatography column (e.g., Dowex 50W X8). Wash the column with the starting buffer to remove neutral and anionic impurities. Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.[7]

  • Desalting and Lyophilization: Collect the fractions containing this compound, desalt them using a suitable method (e.g., dialysis or size exclusion chromatography), and lyophilize to obtain the purified compound.

Quantification of this compound

3.4.1. HPLC Analysis (Proposed Method)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer).

  • Detection: UV detection at a low wavelength (e.g., 210-230 nm) is often suitable for compounds lacking a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used.[10]

  • Standard: A purified and quantified this compound standard is required for calibration and accurate quantification.

3.4.2. Bioassay

A microbiological agar diffusion assay using a sensitive indicator organism, such as Bacillus subtilis, can be used for the semi-quantitative determination of this compound activity.[1][11]

  • Prepare Mueller-Hinton agar plates seeded with a lawn of Bacillus subtilis.

  • Apply known concentrations of a purified this compound standard and the test samples to sterile paper discs.

  • Place the discs on the agar surface.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zones of inhibition around the discs.

  • Construct a standard curve by plotting the zone diameter against the logarithm of the this compound concentration.

  • Determine the concentration of this compound in the test samples by interpolating their zone diameters on the standard curve.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_output Final Product spore_stock Streptomyces kasugaensis Spore Stock seed_culture Seed Culture (Liquid Bennett's Medium) spore_stock->seed_culture Inoculation fermenter 5 L Laboratory Fermenter (Bennett's Medium) seed_culture->fermenter Inoculation (5% v/v) harvest Harvesting (Centrifugation) fermenter->harvest 10-12 days extraction Extraction & Purification (Ion Exchange Chromatography) harvest->extraction quantification Quantification (HPLC / Bioassay) extraction->quantification final_product Purified this compound quantification->final_product

Caption: Experimental workflow for this compound production.

signaling_pathway Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Precursors Small Molecule Precursors (Amino Acids, Acetate, etc.) Primary_Metabolism->Precursors PKS_NRPS Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster Activation Precursors->PKS_NRPS Induction by Environmental Signals (e.g., pH shift, nutrient limitation) Assembly Assembly of Precursors PKS_NRPS->Assembly Intermediate Hypothetical this compound Backbone Assembly->Intermediate Tailoring Tailoring Reactions (e.g., Glycosylation, Methylation) Intermediate->Tailoring This compound This compound Tailoring->this compound

Caption: Generalized biosynthetic pathway for secondary metabolites.

References

Purification of Amidinomycin from Streptomyces Culture Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the antibiotic Amidinomycin from the culture broth of Streptomyces species. The methodologies outlined below are based on established principles for the isolation of secondary metabolites from actinomycetes and are tailored for this compound based on its known physicochemical properties.

Introduction

This compound, also known as Myxoviromycin, is an antibiotic produced by certain strains of Streptomyces, notably Streptomyces kasugaensis[1]. It exhibits activity against Gram-positive bacteria, albeit weakly[1]. Structurally, this compound is characterized by the presence of amino and amidino functional groups, which impart a basic nature to the molecule. Its chemical formula is C9H18N4O with a molecular weight of 198.27 g/mol . The purification of this compound from complex fermentation broths is a critical step in its characterization, activity screening, and potential therapeutic development. The following protocols describe a multi-step purification strategy involving fermentation, solvent extraction, and chromatographic separations.

Quantitative Data Summary

The following table summarizes the expected results from a typical purification of this compound from a 10-liter Streptomyces fermentation culture. Please note that these values are illustrative and actual yields and purity may vary depending on the specific Streptomyces strain, fermentation conditions, and optimization of the purification process.

Purification StepTotal Volume (mL)Total Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (Fold)
Culture Supernatant 10,00050,0001,000,000201001
Ethyl Acetate Extract 5005,000800,000160808
Cation Exchange Chromatography 50250600,0002,40060120
Silica Gel Chromatography 2050450,0009,00045450

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound.

Materials:

  • Streptomyces kasugaensis strain

  • Seed medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Starch Casein Nitrate Broth)

  • Sterile flasks and fermenter

  • Incubator shaker

  • Centrifuge

Procedure:

  • Inoculate a 50 mL seed culture of Streptomyces kasugaensis in a 250 mL flask containing seed medium.

  • Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.

  • Use the seed culture to inoculate a 10 L production fermenter containing the production medium.

  • Carry out the fermentation at 28°C for 7-10 days with controlled aeration and agitation.

  • Monitor the production of this compound periodically using a bioassay (e.g., agar well diffusion assay against a sensitive bacterial strain like Bacillus subtilis).

  • Once maximum production is achieved, harvest the culture broth by centrifugation at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

Extraction of this compound

This protocol details the extraction of this compound from the culture supernatant using an organic solvent.

Materials:

  • Culture supernatant

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the culture supernatant to a large separatory funnel.

  • Add an equal volume of ethyl acetate to the supernatant.

  • Shake the mixture vigorously for 10-15 minutes to allow for the extraction of this compound into the organic phase.

  • Allow the phases to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.

  • Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Cation Exchange Chromatography

This protocol utilizes the basic nature of this compound for purification via cation exchange chromatography.

Materials:

  • Crude this compound extract

  • Strong cation exchange resin (e.g., Dowex 50W X8)

  • Chromatography column

  • Equilibration buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Elution buffer (e.g., linear gradient of 0-1 M NaCl in equilibration buffer)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a minimal volume of equilibration buffer.

  • Pack a chromatography column with the cation exchange resin and equilibrate it with the equilibration buffer.

  • Load the dissolved crude extract onto the column.

  • Wash the column with several column volumes of equilibration buffer to remove unbound impurities.

  • Elute the bound this compound using a linear gradient of NaCl in the equilibration buffer.

  • Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 210 nm) and/or test for biological activity.

  • Pool the active fractions containing purified this compound.

Silica Gel Chromatography

This protocol describes a final polishing step using silica gel adsorption chromatography.

Materials:

  • Pooled active fractions from cation exchange chromatography

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of methanol in chloroform)

  • Fraction collector

Procedure:

  • Concentrate the pooled active fractions to dryness.

  • Dissolve the residue in a minimal volume of the initial mobile phase (e.g., 100% chloroform).

  • Pack a chromatography column with silica gel slurried in the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

  • Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a suitable visualization method (e.g., ninhydrin stain for the amino group) or a bioassay.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces_culture Streptomyces kasugaensis Culture Fermentation_broth Fermentation Broth Streptomyces_culture->Fermentation_broth Inoculation & Growth Centrifugation Centrifugation Fermentation_broth->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Solvent_extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_extraction Crude_extract Crude this compound Extract Solvent_extraction->Crude_extract Cation_exchange Cation Exchange Chromatography Crude_extract->Cation_exchange Silica_gel Silica Gel Chromatography Cation_exchange->Silica_gel Active Fractions Pure_this compound Purified this compound Silica_gel->Pure_this compound Pure Fractions

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

purification_logic Start Crude Culture Broth Step1 Cell Removal (Centrifugation) Start->Step1 Step2 Primary Extraction (Solvent Extraction) Step1->Step2 Supernatant Step3 Primary Purification (Cation Exchange Chromatography) Step2->Step3 Crude Extract Step4 Polishing (Silica Gel Chromatography) Step3->Step4 Partially Purified this compound End Pure this compound Step4->End

Caption: Logical flow of this compound purification.

References

Application Notes and Protocols for Amidinomycin Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidinomycin, an antibiotic belonging to the aminoglycoside class, functions by inhibiting bacterial protein synthesis. Determining the in vitro susceptibility of bacterial isolates to this compound is crucial for research and preclinical development. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

These application notes provide a comprehensive protocol for performing this compound susceptibility testing using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disclaimer: As of the date of this document, specific CLSI or EUCAST-defined quality control (QC) ranges and interpretive breakpoints for this compound have not been established. The QC ranges provided in this document are for illustrative purposes, and it is imperative for individual laboratories to establish their own internal QC parameters.

Data Presentation

Quality Control (QC) Ranges

Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard QC strains with known MIC ranges should be tested with each batch of clinical isolates. The following table provides a template for establishing internal QC ranges for this compound.

Quality Control StrainATCC NumberThis compound MIC Range (µg/mL)
Escherichia coli25922(To be determined by the user)
Staphylococcus aureus29213(To be determined by the user)
Pseudomonas aeruginosa27853(To be determined by the user)
Spectrum of Activity of this compound

The following table is a template for summarizing the in vitro activity of this compound against a panel of bacterial isolates. Researchers should populate this table with their experimentally determined MIC values.

Bacterial SpeciesNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)
[e.g., Staphylococcus aureus][e.g., 100][User Data][User Data][User Data]
[e.g., Escherichia coli][e.g., 100][User Data][User Data][User Data]
[e.g., Pseudomonas aeruginosa][e.g., 100][User Data][User Data][User Data]
[e.g., Enterococcus faecalis][e.g., 100][User Data][User Data][User Data]
[e.g., Klebsiella pneumoniae][e.g., 100][User Data][User Data][User Data]

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

This protocol details the broth microdilution method for determining the MIC of this compound.

Materials
  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (test isolates and QC strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile petri dishes and agar plates for purity checks and colony counting

  • Multichannel pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Calculate the volume of sterile distilled water or other appropriate solvent required to prepare a stock solution of 1280 µg/mL (or a concentration at least 10-fold higher than the highest concentration to be tested).

  • Aseptically prepare the stock solution and ensure it is fully dissolved.

  • The stock solution can be filter-sterilized if necessary and stored in aliquots at -60°C or below.

Preparation of Inoculum
  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or a densitometer.

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells. A common dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB) to get ~106 CFU/mL, which will be further diluted 1:1 in the wells.

Broth Microdilution Procedure
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process down the row to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

  • The final volume in each well will be 100 µL.

  • Inoculate each well (except for the sterility control well) with 100 µL of the standardized bacterial suspension (prepared in section 3.3). This will bring the final volume in each well to 200 µL and the final inoculum to approximately 5 x 105 CFU/mL.

  • Include a growth control well (containing 100 µL of CAMHB and 100 µL of the inoculum, but no antibiotic) and a sterility control well (containing 200 µL of uninoculated CAMHB).

  • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, examine the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control well should show no growth. The growth control well should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Inoculation & Incubation cluster_results Results A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension B->E C Dispense CAMHB into 96-well plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read Plate and Determine MIC F->G

Caption: Workflow for this compound Broth Microdilution.

Mechanism of Action of this compound

Amidinomycin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Protein Functional Protein Inhibition Inhibition of Protein Synthesis 30S->Inhibition Causes codon misreading and translocation blockage This compound This compound This compound->30S Binds to 16S rRNA in the A-site mRNA mRNA mRNA->30S NonFunctional_Protein Non-functional or Truncated Protein Inhibition->NonFunctional_Protein

Caption: this compound's Mechanism of Action.

Mechanisms of Aminoglycoside Resistance

Aminoglycoside_Resistance cluster_mechanisms Bacterium Bacterial Cell Efflux_Pumps Efflux Pumps Bacterium->Efflux_Pumps Enzymatic_Modification Enzymatic Modification (e.g., AMEs) Amidinomycin_Out Inactive This compound Enzymatic_Modification->Amidinomycin_Out Target_Modification Target Site Modification (Ribosomal Alteration) Altered_Ribosome Altered Ribosome Target_Modification->Altered_Ribosome Amidinomycin_In This compound Efflux_Pumps->Amidinomycin_In Expels drug Amidinomycin_In->Bacterium Amidinomycin_In->Enzymatic_Modification Drug is modified Ribosome Ribosome Amidinomycin_In->Ribosome Binding inhibited Ribosome->Target_Modification Mutation or methylation

Caption: Bacterial Resistance to Aminoglycosides.

Application Notes and Protocols: In Vitro Antibacterial Spectrum of Amidinomycin against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining the in vitro antibacterial spectrum of Amidinomycin, a novel antibiotic, against a panel of clinically relevant Gram-positive bacteria. The provided protocols are based on established methodologies for antimicrobial susceptibility testing, ensuring reliable and reproducible results. Due to the novel nature of this compound, the data presented herein is illustrative and serves as a template for researchers to generate their own findings.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. This compound is a promising new candidate with potential activity against Gram-positive pathogens. This application note details the standardized methods for evaluating its in vitro antibacterial spectrum, focusing on the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation and is a critical parameter in the assessment of an antibiotic's potency.[1][2][3][4]

Data Presentation: Illustrative Antibacterial Spectrum of this compound

The following table summarizes hypothetical MIC values for this compound against a selection of Gram-positive bacteria. Researchers should replace this data with their own experimental findings.

Bacterial Species Strain ID This compound MIC (µg/mL) Vancomycin MIC (µg/mL) (Control) Linezolid MIC (µg/mL) (Control)
Staphylococcus aureusATCC 292130.512
Staphylococcus aureus (MRSA)ATCC 433001>1282
Enterococcus faecalisATCC 29212222
Enterococcus faecalis (VRE)ATCC 512994>1282
Streptococcus pneumoniaeATCC 496190.250.51
Streptococcus pyogenesATCC 196150.1250.51
Bacillus subtilisATCC 66330.50.251

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

3.1.1. Materials

  • This compound (and control antibiotics) stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (as listed in the data table)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Multichannel pipette

3.1.2. Protocol Steps

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. The final inoculum density in the microtiter plate should be 5 x 10⁵ CFU/mL.[2]

  • Antibiotic Dilution Series:

    • Prepare a serial two-fold dilution of this compound (and control antibiotics) in CAMHB directly in the 96-well microtiter plate.

    • For a typical MIC range of 0.06 to 128 µg/mL, add 50 µL of CAMHB to wells 2 through 11 of a designated row.

    • Add 100 µL of the working antibiotic solution (e.g., 256 µg/mL) to well 1.

    • Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11.

    • Well 12 should contain 50 µL of CAMHB only and will serve as the growth control.

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum (from step 1) to each well (wells 1-12). This brings the total volume in each well to 100 µL and the final inoculum to 5 x 10⁵ CFU/mL.[3]

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[2] A clear well indicates inhibition, while turbidity or a pellet at the bottom of the well indicates growth.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start culture Obtain fresh bacterial culture start->culture mcfarland Prepare 0.5 McFarland suspension culture->mcfarland inoculum Dilute to final inoculum concentration mcfarland->inoculum inoculate Inoculate plate with bacterial suspension inoculum->inoculate dilution Prepare serial dilutions of this compound in 96-well plate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC value (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway: Inhibition of Protein Synthesis

This diagram illustrates a potential mechanism of action for this compound, targeting bacterial protein synthesis, a common pathway for antibiotics.

signaling_pathway cluster_bacterium Gram-Positive Bacterium This compound This compound ribosome 70S Ribosome This compound->ribosome Binds to ribosomal subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Blocks translation bacterial_death Bacterial Growth Inhibition / Cell Death protein_synthesis->bacterial_death Essential proteins not produced

Caption: Hypothetical mechanism of this compound via inhibition of protein synthesis.

References

Application Notes and Protocols for Amidinomycin as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidinomycin, an antibiotic produced by Streptomyces kasugaensis, serves as a valuable reference standard in antibiotic research. Its primary activity against Gram-negative bacteria, including common pathogens, makes it a useful tool for a variety of research applications, from antimicrobial susceptibility testing to mechanism of action studies. This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard.

Physicochemical Properties and Handling

PropertyValue
CAS Number 3572-60-9
Molecular Formula C9H18N4O
Molecular Weight 200.28 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Storage Store at 2-8°C, protected from moisture

Note: this compound is hygroscopic. It is essential to store it in a desiccator and handle it in a dry environment to maintain its integrity as a reference standard.

Applications in Antibiotic Research

This compound is a versatile reference standard with several key applications in the field of antibiotic research:

  • Antimicrobial Susceptibility Testing (AST): As a reference standard, this compound is crucial for the quality control of AST methods. It can be used to validate the performance of assays such as Minimum Inhibitory Concentration (MIC) determination and disk diffusion assays.

  • Mechanism of Action Studies: this compound is known to inhibit protein synthesis. It can be used as a control compound in studies aimed at elucidating the mechanisms of novel antibiotics that also target this pathway.

  • Comparative Studies: Researchers can use this compound to compare the in vitro activity of newly developed antibiotics against a known agent with a specific spectrum of activity.

  • Development of Analytical Methods: A well-characterized reference standard of this compound is essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of the antibiotic in various matrices.

Antimicrobial Spectrum and Activity

This compound exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria. It also shows some activity against Staphylococcus aureus. It is not effective against fungi and yeasts. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common bacterial strains.

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli2592212.5
Pseudomonas aeruginosa2785350
Staphylococcus aureus29213100

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

  • This compound reference standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound reference standard.

    • Dissolve in sterile distilled water to create a stock solution of 1000 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 500 µg/mL to 0.244 µg/mL).

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Quality Control of this compound Reference Standard by HPLC

This protocol provides a general framework for the High-Performance Liquid Chromatography (HPLC) analysis of an this compound reference standard. Method optimization may be required.

Materials:

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with an ion-pairing agent like trifluoroacetic acid, if necessary)

  • Volumetric flasks and pipettes

  • 0.22 µm filters

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in water at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 5% acetonitrile and increasing to 95% over 20 minutes). 0.1% Trifluoroacetic acid can be added to both solvents to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is recommended.

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solutions into the HPLC system.

    • Record the peak areas for each concentration.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Analyze the test sample of this compound and determine its purity by comparing its peak area to the calibration curve.

Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

G 50S 50S Subunit 30S 30S Subunit Protein Polypeptide Chain 30S->Protein Inhibits Translocation mRNA mRNA mRNA->30S Binds to tRNA Aminoacyl-tRNA tRNA->50S Enters A-site This compound This compound This compound->30S Binds to 30S subunit

Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Experimental Workflow: MIC Determination

G Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Development of Amidinomycin-impregnated discs for susceptibility assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of amidinomycin-impregnated discs for antimicrobial susceptibility testing. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the evaluation of this novel antibiotic.

Introduction to this compound

This compound is an antibiotic with the chemical formula C₉H₁₈N₄O and a molecular weight of 198.27 g/mol .[1][2] Preliminary data suggests that it exhibits weak activity primarily against Gram-positive bacteria, indicating a narrow spectrum of activity.[3][4] While the precise mechanism of action for this compound is not yet fully elucidated, compounds containing an amidine group are known to exert their antimicrobial effects through mechanisms such as binding to the minor groove of DNA and disrupting bacterial cell membranes. Further research is required to determine the specific pathway of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. It is crucial to note that quantitative data on aqueous solubility is currently unavailable, which is a critical consideration for the preparation of stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈N₄O[1][2]
Molecular Weight198.27 g/mol [1][2]
CAS Number3572-60-9[1][2]
AppearanceSolid (powder)[5]
Storage (Powder)-20°C[6]
IncompatibilitiesStrong acids/alkalis, strong oxidizing/reducing agents[5][6]
Water SolubilityData not available[5]

Experimental Protocols

The following protocols are based on established methodologies for the preparation of antibiotic discs and antimicrobial susceptibility testing, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for impregnating filter paper discs.

Materials:

  • This compound powder

  • Sterile distilled water or a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Solvent Selection: Due to the lack of available data on the aqueous solubility of this compound, initial solubility tests are recommended. Start with sterile distilled water. If solubility is poor, a small amount of a suitable, sterile organic solvent such as DMSO may be used to dissolve the powder, followed by dilution with sterile distilled water. The final concentration of the organic solvent should be kept to a minimum to avoid any potential impact on bacterial growth.

  • Calculation: Determine the required mass of this compound powder to achieve a desired stock solution concentration (e.g., 1 mg/mL).

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance under aseptic conditions.

  • Dissolution: Transfer the powder to a sterile amber-colored vial. Add the chosen solvent incrementally while vortexing to ensure complete dissolution.

  • Sterilization: If the chosen solvent is not pre-sterilized and the solution cannot be filter-sterilized due to potential binding of the compound to the filter, prepare the solution using aseptic techniques throughout the process.

  • Storage: Store the stock solution in small aliquots at -20°C or lower to minimize freeze-thaw cycles.[6] The stability of the stock solution should be determined empirically.

Impregnation of Filter Paper Discs

Objective: To prepare sterile filter paper discs impregnated with a standardized amount of this compound.

Materials:

  • Sterile blank filter paper discs (6 mm diameter)

  • This compound stock solution

  • Sterile petri dishes

  • Calibrated micropipette

  • Laminar flow hood

  • Sterile forceps

Protocol:

  • Disc Preparation: Under aseptic conditions in a laminar flow hood, arrange sterile blank filter paper discs in a sterile petri dish.

  • Impregnation: Using a calibrated micropipette, carefully apply a precise volume of the this compound stock solution to the center of each disc. The volume will depend on the desired final potency of the disc (e.g., 10 µL of a 1 mg/mL stock solution to create a 10 µg disc). Ensure the entire volume is absorbed by the disc without any leakage.

  • Drying: Allow the impregnated discs to dry completely in the laminar flow hood at ambient temperature. The petri dish lid should be slightly ajar to facilitate air circulation.

  • Storage: Once completely dry, store the this compound-impregnated discs in a sterile, airtight container with a desiccant at -20°C, protected from light.[7]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

Objective: To determine the susceptibility of a bacterial isolate to this compound using the disc diffusion method.

Materials:

  • This compound-impregnated discs

  • Mueller-Hinton agar (MHA) plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disc Application: Allow the inoculated plate to dry for 3-5 minutes. Using sterile forceps, place an this compound-impregnated disc onto the surface of the agar. Gently press the disc to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around the disc to the nearest millimeter using calipers or a ruler.

Data Presentation and Interpretation

As this compound is a novel antibiotic, interpretive criteria for zone diameters (Susceptible, Intermediate, Resistant) have not yet been established. Researchers will need to correlate the zone diameters with Minimum Inhibitory Concentrations (MICs) to establish these breakpoints. The following tables present hypothetical data for illustrative purposes.

Table 2: Hypothetical Antimicrobial Spectrum of this compound

Bacterial SpeciesGram StainZone Diameter (mm)Preliminary Interpretation
Staphylococcus aureus ATCC 25923Gram-positive8Resistant
Enterococcus faecalis ATCC 29212Gram-positive7Resistant
Bacillus subtilis ATCC 6633Gram-positive12Intermediate
Escherichia coli ATCC 25922Gram-negative0Resistant
Pseudomonas aeruginosa ATCC 27853Gram-negative0Resistant

Table 3: Hypothetical Quality Control Ranges for this compound Discs (10 µg)

Quality Control StrainATCC NumberZone Diameter Range (mm)
Staphylococcus aureus259237 - 10
Bacillus subtilis663310 - 14

Visualizations

Workflow for this compound Disc Preparation

G cluster_prep This compound Stock Solution Preparation cluster_impregnation Disc Impregnation weigh Weigh this compound Powder dissolve Dissolve in Sterile Solvent weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot apply_solution Apply Stock Solution to Discs aliquot->apply_solution Use Stock Solution place_discs Place Blank Discs in Petri Dish place_discs->apply_solution dry_discs Air Dry Discs apply_solution->dry_discs store_discs Store Impregnated Discs at -20°C dry_discs->store_discs

Caption: Workflow for the preparation of this compound-impregnated discs.

Disc Diffusion Susceptibility Testing Workflow

G cluster_testing Disc Diffusion Assay prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disc Apply this compound Disc inoculate_plate->apply_disc incubate Incubate at 35°C apply_disc->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results measure_zone->interpret

Caption: Standard workflow for antimicrobial susceptibility testing using the disc diffusion method.

Potential Mechanism of Action of Amidine Compounds

G Amidine Amidine Compound Binding Binding Amidine->Binding Disruption Disruption Amidine->Disruption DNA Bacterial DNA (Minor Groove) Inhibition Inhibition of Replication/Transcription DNA->Inhibition Membrane Bacterial Cell Membrane Lysis Cell Lysis Membrane->Lysis Binding->DNA Disruption->Membrane

Caption: Postulated mechanisms of action for amidine-containing antibiotics.

References

Application Notes and Protocols for Cell Viability and Cytotoxicity Assays of Amidinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidinomycin, an antibiotic produced by Streptomyces kasugaensis, has demonstrated weak activity against Gram-positive bacteria.[1][2] As with any potential therapeutic agent, evaluating its safety profile, particularly its effects on mammalian cells, is a critical step in the drug development process. These application notes provide detailed protocols for assessing the cell viability and cytotoxicity of this compound using standard in vitro assays.

Disclaimer: Publicly available information on the specific mechanism of action and cytotoxic effects of this compound on mammalian cells is limited. The following protocols represent a general framework for the initial cytotoxicological evaluation of a novel antibiotic compound. Researchers should adapt these protocols based on their specific cell lines and experimental goals.

Key Concepts in Cell Viability and Cytotoxicity Assessment

Cell viability assays measure the overall health of a cell population and are often based on metabolic activity. Cytotoxicity assays, on the other hand, quantify the degree to which an agent is toxic to cells, often by measuring membrane integrity or specific events in cell death pathways like apoptosis.

A comprehensive assessment of a compound's cytotoxicity involves multiple assays to understand the different ways it might affect cells. This document outlines three commonly used assays:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • LDH Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Annexin V & Propidium Iodide (PI) Assay: Differentiates between healthy, apoptotic, and necrotic cells based on changes in the plasma membrane.

Data Presentation: Hypothetical Cytotoxicity Data for this compound

The following tables present hypothetical data to illustrate how quantitative results from these assays can be structured for clear comparison.

Table 1: Cell Viability of Human Cell Lines after 24-hour Treatment with this compound (MTT Assay)

Cell LineThis compound Concentration (µg/mL)% Cell Viability (Mean ± SD)
HEK293 0 (Control)100 ± 4.2
1098.1 ± 5.1
5092.5 ± 6.3
10085.3 ± 7.9
25065.7 ± 8.2
50042.1 ± 9.5
HepG2 0 (Control)100 ± 3.8
1099.2 ± 4.5
5095.8 ± 5.0
10089.1 ± 6.8
25070.4 ± 7.5
50051.6 ± 8.1

Table 2: Cytotoxicity of this compound on Murine Macrophages (RAW 264.7) after 48-hour Treatment (LDH Assay)

This compound Concentration (µg/mL)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Control)5.2 ± 1.5
106.8 ± 2.1
5012.3 ± 3.4
10025.1 ± 4.8
25048.9 ± 6.2
50075.6 ± 7.9

Table 3: Apoptosis and Necrosis in Jurkat Cells Induced by this compound after 12-hour Treatment (Annexin V/PI Staining)

This compound Concentration (µg/mL)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control)95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
10082.4 ± 3.110.3 ± 1.55.2 ± 1.12.1 ± 0.7
25065.7 ± 4.522.1 ± 2.89.8 ± 1.92.4 ± 0.9
50038.2 ± 5.245.8 ± 4.112.5 ± 2.33.5 ± 1.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

MTT Assay Experimental Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Mammalian cell line of interest

  • Complete cell culture medium (serum-free medium may be required for the assay step)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit) 1 hour before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from the no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity as follows: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100

LDH_Workflow A Seed cells and treat with this compound B Incubate for desired time A->B C Collect supernatant B->C D Add LDH reaction mix C->D E Incubate for 30 min D->E F Read absorbance at 490 nm E->F

LDH Assay Experimental Workflow

Annexin V and Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • This compound stock solution

  • Suspension or adherent cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer (10x)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Trypsinize the cells and then collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (or cells with compromised membranes)

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Given that the mechanism of action of this compound is not well-defined, a potential cytotoxic effect could involve the induction of apoptosis. Many antibiotics have been shown to induce apoptosis in mammalian cells through various mechanisms, including the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. The following diagram illustrates a generic intrinsic apoptosis pathway that could be investigated.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondrial Stress / ROS Production This compound->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to Amidinomycin

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific mechanisms of bacterial resistance to Amidinomycin is scarce in publicly available scientific literature. This compound, produced by Streptomyces flavochromogenes, is noted for its weak activity against Gram-positive bacteria. However, detailed studies on its mode of action and the corresponding resistance mechanisms are not well-documented.

Therefore, to provide a comprehensive and valuable resource for researchers, this guide will focus on the well-characterized mechanisms of bacterial resistance to Aminoglycosides , a major class of antibiotics that also inhibit protein synthesis. The principles and experimental approaches detailed here are broadly applicable to the study of antibiotic resistance and can serve as a template for investigating resistance to less-characterized compounds like this compound, should more information become available.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to aminoglycosides?

A1: Bacteria have evolved several mechanisms to resist the effects of aminoglycoside antibiotics. The three main strategies are:

  • Enzymatic Modification: This is the most common mechanism of resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[1]

  • Target Site Alteration: Bacteria can modify the ribosomal target of aminoglycosides, primarily through methylation of the 16S rRNA, which reduces the binding affinity of the drug.[2]

  • Reduced Intracellular Concentration: This is achieved by either decreasing the permeability of the bacterial cell membrane to the antibiotic or by actively pumping the antibiotic out of the cell using efflux pumps.[1]

Q2: How do aminoglycoside-modifying enzymes (AMEs) confer resistance?

A2: AMEs are a diverse group of enzymes that catalyze the transfer of chemical groups to the aminoglycoside structure. This modification sterically hinders the antibiotic from binding to the 16S rRNA of the 30S ribosomal subunit. There are three main classes of AMEs:

  • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.

  • Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group.[2]

  • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotidyl group.[1]

Q3: What is the role of 16S rRNA methyltransferases in aminoglycoside resistance?

A3: 16S rRNA methyltransferases are enzymes that add a methyl group to specific nucleotides in the A-site of the 16S rRNA, which is the binding site for aminoglycosides.[2] This methylation event significantly reduces the binding affinity of the antibiotic to the ribosome, leading to high-level resistance to a broad range of aminoglycosides.

Q4: Can mutations in ribosomal proteins cause aminoglycoside resistance?

A4: While less common than enzymatic modification or rRNA methylation, mutations in ribosomal proteins, particularly proteins of the 30S subunit, can confer resistance to some aminoglycosides.[1] These mutations can alter the structure of the ribosome, thereby reducing the binding efficiency of the antibiotic.

Troubleshooting Guides

Problem 1: My bacterial isolate shows resistance to multiple aminoglycosides in vitro. How can I determine the mechanism of resistance?

  • Initial Step: Perform PCR to screen for the presence of common aminoglycoside-modifying enzyme genes (e.g., aac, aph, ant) and 16S rRNA methyltransferase genes (e.g., rmt).

  • If AME or methyltransferase genes are detected: This is the likely cause of resistance. You can further characterize the specific enzyme through sequencing of the PCR product.

  • If no known resistance genes are detected: The resistance might be due to a novel enzyme, target site mutations, or an efflux pump.

    • Sequence the 16S rRNA gene: Compare the sequence to that of a susceptible strain to identify any mutations in the aminoglycoside binding site.

    • Perform an efflux pump inhibitor assay: Grow the bacteria in the presence of an aminoglycoside and a known efflux pump inhibitor (e.g., CCCP, PAβN). A decrease in the Minimum Inhibitory Concentration (MIC) of the aminoglycoside in the presence of the inhibitor suggests the involvement of an efflux pump.

Problem 2: I have identified a putative aminoglycoside phosphotransferase (APH) gene in my resistant isolate. How can I confirm its function?

  • Step 1: Gene Cloning and Expression: Clone the putative aph gene into an expression vector and transform it into a susceptible bacterial strain (e.g., E. coli DH5α).

  • Step 2: Susceptibility Testing: Determine the MIC of various aminoglycosides for the transformed strain. An increase in the MIC for specific aminoglycosides compared to the control strain (transformed with an empty vector) will confirm the function of the APH enzyme.

  • Step 3 (Optional): In vitro Phosphorylation Assay: Purify the expressed APH enzyme and perform an in vitro reaction with an aminoglycoside substrate and ATP (containing radiolabeled phosphorus, ³²P-γ-ATP). The transfer of the radiolabeled phosphate to the aminoglycoside, which can be detected by autoradiography after separation by chromatography, provides direct evidence of enzyme activity.

Quantitative Data Summary

Table 1: Examples of Aminoglycoside-Modifying Enzymes and their Resistance Profiles

Enzyme ClassEnzyme ExampleSubstrate AminoglycosidesMechanism
AAC AAC(6')-IbAmikacin, Tobramycin, NetilmicinAcetylation
APH APH(3')-IIIaKanamycin, Neomycin, AmikacinPhosphorylation
ANT ANT(2'')-IaGentamicin, Tobramycin, KanamycinNucleotidylation

Table 2: Impact of 16S rRNA Methylation on Amikacin MIC

Bacterial StrainPresence of rmtB geneAmikacin MIC (µg/mL)
E. coli ATCC 25922Absent2
Clinical Isolate 1Present>256
Clinical Isolate 2Present>256

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum (adjusted to 0.5 McFarland standard), and stock solutions of aminoglycoside antibiotics.

  • Serial Dilutions: Prepare two-fold serial dilutions of the aminoglycoside in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: PCR Detection of Aminoglycoside Resistance Genes

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.

  • PCR Amplification: Set up a PCR reaction using primers specific for the target resistance gene (e.g., rmtB, aac(6')-Ib). A typical reaction mixture includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

  • Thermocycling: Perform PCR using an optimized cycling program (denaturation, annealing, and extension temperatures and times will depend on the primers and target gene).

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.

Visualizations

Resistance_Mechanisms cluster_bacteria Bacterial Cell Ribosome Ribosome (30S) Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis leads to EffluxPump Efflux Pump Antibiotic Aminoglycoside EffluxPump->Antibiotic expels AME AMEs Modified_Antibiotic Modified Aminoglycoside AME->Modified_Antibiotic produces Methyltransferase 16S rRNA Methyltransferase Methyltransferase->Ribosome modifies (methylates) Antibiotic->Ribosome inhibits Antibiotic->EffluxPump enters Antibiotic->AME substrate for Modified_Antibiotic->Ribosome cannot bind

Caption: Overview of major aminoglycoside resistance mechanisms in bacteria.

References

Technical Support Center: Investigating the Role of Efflux Pumps in Amidinomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential role of efflux pumps in bacterial resistance to the novel antibiotic, Amidinomycin. As specific data on this compound-efflux pump interactions are not yet widely available, this guide focuses on established methodologies and troubleshooting for characterizing efflux-mediated resistance to new antimicrobial compounds.

Frequently Asked Questions (FAQs)

Q1: What are efflux pumps and how do they contribute to antibiotic resistance?

A1: Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell.[1] This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance.[2][3] Overexpression of genes encoding these pumps is a common mechanism of acquired multidrug resistance (MDR) in bacteria.[4]

Q2: Which are the major families of efflux pumps in bacteria?

A2: Bacterial efflux pumps are categorized into several superfamilies based on their structure, energy source, and substrate specificity. The most clinically significant families include the Resistance-Nodulation-Division (RND) superfamily, the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family.[5]

Q3: Is there any known role of efflux pumps in resistance to this compound?

A3: Currently, there is limited specific information in the public domain directly linking efflux pumps to this compound resistance. This compound has a novel mechanism of action, inhibiting type I signal peptidase. This unique target means that its susceptibility to existing, well-characterized efflux pumps is not yet established. The experimental approaches outlined in this guide are designed to help researchers investigate this potential resistance mechanism.

Q4: What is an efflux pump inhibitor (EPI) and how is it used?

A4: An efflux pump inhibitor (EPI) is a compound that blocks the activity of one or more efflux pumps.[4] In the laboratory, EPIs are used to determine if an antibiotic is a substrate of an efflux pump. A significant decrease in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of an EPI suggests that the antibiotic is expelled by a pump that is sensitive to that inhibitor.[6] Phenylalanine-arginine β-naphthylamide (PAβN) and Carbonyl cyanide m-chlorophenylhydrazone (CCCP) are commonly used broad-spectrum EPIs in research.[7][8]

Troubleshooting Guides

Ethidium Bromide-Agar Cartwheel Assay

Q: I don't see any fluorescence in my control strain that lacks efflux pumps. What could be the issue?

A: This could be due to several factors:

  • Incorrect Ethidium Bromide (EtBr) Concentration: The EtBr concentration may be too low. Prepare a fresh series of plates with increasing concentrations of EtBr.

  • UV Light Source Malfunction: Ensure your UV transilluminator or hand-held UV lamp is functioning correctly and is at the appropriate wavelength for exciting EtBr.

  • Bacterial Growth Issues: Poor bacterial growth on the plate will result in insufficient biomass to visualize fluorescence. Ensure your inoculum is at the correct density (e.g., 0.5 McFarland standard) and that the growth medium and incubation conditions are optimal for the strain.[9]

Q: All my tested strains, including the wild-type, show bright fluorescence at the lowest EtBr concentration. How do I interpret this?

A: This indicates that the baseline EtBr concentration is too high, causing accumulation even in strains with active efflux pumps. You need to test a lower range of EtBr concentrations to differentiate between strains with varying levels of efflux activity. The goal is to find the minimum concentration of EtBr that produces fluorescence for each strain.[10]

MIC Potentiation Assay with Efflux Pump Inhibitors

Q: The MIC of this compound did not change, or only decreased by 2-fold, in the presence of a common EPI like PAβN. Does this definitively rule out efflux?

A: Not necessarily. This result could indicate several possibilities:

  • This compound is not a substrate for the efflux pumps inhibited by PAβN. PAβN is a broad-spectrum inhibitor but does not block all efflux pumps.

  • The concentration of the EPI was suboptimal. The EPI concentration might be too low to effectively inhibit the pumps, or too high, causing toxicity and confounding the results. It's crucial to use the EPI at a sub-inhibitory concentration.

  • The primary resistance mechanism is not efflux. Other resistance mechanisms, such as target modification or enzymatic inactivation, may be dominant.

  • The efflux pump responsible is not inhibited by the chosen EPI. You may need to screen a panel of different EPIs that target various pump families.

Q: I'm seeing inconsistent MIC results between replicates. What are the common causes?

A: Variability in MIC assays is a common issue. Key factors to check are:

  • Inoculum Density: Ensure the bacterial inoculum is standardized accurately for every experiment. The "inoculum effect" can significantly alter MIC values.[11]

  • Reagent Preparation: Prepare fresh antibiotic and EPI solutions. Antibiotic potency can degrade over time, especially in solution.[11]

  • Plate Reading: Ensure consistent visual or spectrophotometric reading of growth inhibition at the specified incubation time.

  • Medium Composition: Variations in media pH or cation concentration can affect antibiotic activity.[11]

Experimental Protocols

Protocol 1: Ethidium Bromide-Agar Cartwheel Method for Screening Efflux Pump Activity

This method is a qualitative or semi-quantitative way to screen for overexpression of efflux pumps that recognize ethidium bromide.

Materials:

  • Tryptic Soy Agar (TSA) or other suitable agar

  • Ethidium Bromide (EtBr) stock solution

  • Bacterial strains to be tested (including a wild-type control and a known efflux-deficient mutant, if available)

  • Sterile swabs

  • UV transilluminator or hand-held UV lamp

Procedure:

  • Prepare a series of TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.[9][12]

  • Culture the bacterial strains in broth to an optical density (OD) of ~0.6 at 600 nm, then adjust to a 0.5 McFarland standard.[9]

  • On each plate, draw radial lines from the center to the edge to create a "cartwheel" pattern with up to 12 sectors.[9]

  • Dip a sterile swab into a bacterial culture and streak it along one of the radial lines, from the center to the edge. Use a fresh swab for each strain.[9]

  • Incubate the plates at 37°C for 16-24 hours.[9]

  • Examine the plates under UV light and record the minimum concentration of EtBr that produces visible fluorescence for each strain.[9]

Interpretation:

  • Strains with high efflux activity will pump out the EtBr and will only show fluorescence at higher concentrations of EtBr in the agar.

  • Strains with low or no efflux activity will accumulate EtBr and fluoresce at lower concentrations.

Protocol 2: MIC Potentiation Assay

This quantitative assay determines the extent to which an EPI can restore the activity of an antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound (or other antibiotic of interest)

  • Efflux Pump Inhibitor (EPI), e.g., PAβN

  • Bacterial strains to be tested

Procedure:

  • Determine the MIC of the EPI: First, determine the MIC of the EPI alone for each bacterial strain to identify a sub-inhibitory concentration (typically 1/4 or 1/8 of the MIC) that does not affect bacterial growth on its own.

  • Prepare Antibiotic Dilutions: In a 96-well plate, prepare a two-fold serial dilution of this compound in broth. Prepare two sets of these plates.

  • Add EPI: To one set of plates, add the predetermined sub-inhibitory concentration of the EPI to all wells. The other set of plates will not contain the EPI and will serve as the control.

  • Inoculate: Add the standardized bacterial inoculum to all wells of both sets of plates. Include positive (bacteria, no antibiotic) and negative (broth only) controls.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MICs: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of this compound with and without the EPI.[13]

Interpretation:

  • A ≥4-fold reduction in the MIC of the antibiotic in the presence of the EPI is generally considered significant and suggests the involvement of an efflux mechanism.[14]

Data Presentation

Quantitative data from MIC potentiation assays should be summarized in tables for clear comparison.

Table 1: Example MICs of Ciprofloxacin with and without the Efflux Pump Inhibitor PAβN against Pseudomonas aeruginosa Strains.

Strain IDCiprofloxacin MIC (μg/mL)Ciprofloxacin MIC with PAβN (20 μg/mL) (μg/mL)Fold Decrease in MIC
Wild-Type20.54
Clinical Isolate 116116
Clinical Isolate 2842
Efflux Mutant (ΔMexAB)0.250.251

This table is an illustrative example based on typical results for known efflux substrates.[12][14]

Table 2: Example MICs of Tetracycline with and without the Efflux Pump Inhibitor CCCP against Escherichia coli Strains.

Strain IDTetracycline MIC (μg/mL)Tetracycline MIC with CCCP (5 μM) (μg/mL)Fold Decrease in MIC
Wild-Type (AcrAB+)818
AcrAB Overexpressor64232
Efflux Mutant (ΔAcrB)221

This table is an illustrative example based on typical results for known efflux substrates.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Interpretation start Bacterial strain resistant to this compound screen Screen for Efflux Activity (EtBr-Agar Cartwheel Assay) start->screen mic_assay Determine this compound MIC with and without EPI (e.g., PAβN) screen->mic_assay If efflux is suspected compare Calculate Fold-Decrease in MIC mic_assay->compare decision Fold-Decrease ≥ 4? compare->decision conclusion1 Efflux is a likely resistance mechanism decision->conclusion1 Yes conclusion2 Efflux is unlikely or EPI is ineffective decision->conclusion2 No

Caption: Workflow for investigating efflux pump-mediated resistance to a novel antibiotic.

efflux_mechanism Mechanism of Efflux Pump Inhibition cluster_cell cluster_membrane Cell Membrane pump Efflux Pump Antibiotic\n(this compound) Antibiotic (this compound) pump->Antibiotic\n(this compound) Expulsion Antibiotic\n(this compound)->pump Target Bacterial Target Antibiotic\n(this compound)->Target Binds & Inhibits (in presence of EPI) EPI EPI EPI->pump Inhibition

Caption: How an Efflux Pump Inhibitor (EPI) restores antibiotic activity.

troubleshooting_tree q1 Is there a ≥4-fold MIC decrease with EPI? ans_yes Conclusion: Efflux is likely involved. q1->ans_yes Yes ans_no Potential Issues q1->ans_no No q2 Was the EPI used at a sub-inhibitory concentration? ans_no->q2 q3 Is the antibiotic stable under assay conditions? q2->q3 Yes sol2 Action: Verify EPI MIC. Repeat with non-toxic concentration. q2->sol2 No q4 Is the inoculum density correct and consistent? q3->q4 Yes sol3 Action: Prepare fresh solutions. Check literature for stability. q3->sol3 No q5 Is this compound a substrate for the pump blocked by this EPI? q4->q5 Yes sol4 Action: Standardize inoculum using McFarland standards. q4->sol4 No sol5 Action: Test other EPIs or use efflux pump knockout mutants. q5->sol5 Consider This

Caption: Troubleshooting decision tree for MIC potentiation assays.

References

Technical Support Center: Investigating Enzymatic Inactivation of Amidinomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential enzymatic inactivation of Amidinomycin by resistant bacteria.

Frequently Asked Questions (FAQs)

Q1: We are observing resistance to this compound in our bacterial strain, and we suspect enzymatic inactivation. Where do we start?

A1: The first step is to confirm and quantify the resistance. This is typically done by determining the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain compared to a susceptible control strain. A significant increase in the MIC for the test strain suggests the presence of a resistance mechanism. Following MIC determination, you can proceed to investigate potential enzymatic inactivation.

Q2: What are the common pitfalls when performing a Minimum Inhibitory Concentration (MIC) assay?

A2: Common issues that can lead to inaccurate MIC results include:

  • Incorrect inoculum density: Too high or too low bacterial concentration can significantly alter the apparent MIC. Ensure you standardize your inoculum to 0.5 McFarland standard.

  • Improper antibiotic dilution series: Errors in preparing the serial dilutions of this compound will lead to incorrect MIC values.

  • Contamination: Contamination of the growth medium or bacterial culture will produce unreliable results.

  • Inappropriate incubation conditions: Incorrect temperature or incubation time can affect bacterial growth and the observed MIC.[1][2][3]

Q3: Our MIC results are inconsistent between experiments. What could be the cause?

A3: Inconsistent MIC results can stem from several factors:

  • Variability in inoculum preparation: Ensure a consistent method for preparing and standardizing the bacterial inoculum.

  • Deterioration of this compound stock solution: Prepare fresh stock solutions of this compound and store them properly. Avoid repeated freeze-thaw cycles.

  • Slight variations in incubation time: Even small differences in incubation time can impact the final reading. Standardize the incubation period across all experiments.[4][5]

  • Reader variability: If using an automated plate reader, ensure it is calibrated and that the reading parameters are consistent.

Q4: How can we directly test for enzymatic inactivation of this compound?

A4: A common method is to perform a bioassay with a cell-free extract from the resistant bacteria. This involves incubating this compound with the bacterial extract and then testing the residual activity of the antibiotic against a susceptible indicator strain. A reduction in the antibiotic's activity after incubation with the extract suggests enzymatic inactivation. Colorimetric assays that detect the modification or degradation of the antibiotic can also be employed if a suitable substrate and detection method are available.[6][7]

Q5: We performed a cell-free extract assay, but the results are ambiguous. What could be the problem?

A5: Ambiguous results in a cell-free extract assay could be due to:

  • Low enzyme concentration or activity: The concentration of the inactivating enzyme in your extract might be too low. You can try concentrating the protein in your extract.

  • Suboptimal assay conditions: The pH, temperature, or presence of co-factors in your reaction buffer may not be optimal for the enzyme's activity.

  • Instability of the enzyme: The enzyme may be unstable and lose activity during the extraction process. Work quickly and keep samples on ice.

  • Interference from other components in the extract: Other molecules in the crude extract might interfere with the assay.

Troubleshooting Guides

Problem 1: No clear zone of inhibition in a disk diffusion assay despite expecting susceptibility.
Possible Cause Troubleshooting Step
Inactive this compound Test the activity of the this compound stock solution against a known susceptible control strain.
High inoculum density Ensure the bacterial lawn is prepared using a 0.5 McFarland standard to avoid an overly dense culture.
Improper disk application Ensure the this compound-impregnated disk is pressed firmly onto the agar surface to ensure proper diffusion.
Incorrect agar depth The depth of the Mueller-Hinton agar should be uniform (approximately 4 mm) as it affects the diffusion of the antibiotic.[8][9]
Problem 2: Minimum Inhibitory Concentration (MIC) value is unexpectedly high for a supposedly susceptible strain.
Possible Cause Troubleshooting Step
Contamination of the culture Streak the culture on an agar plate to check for purity.
Error in this compound concentration Verify the calculations and dilutions for the this compound stock and working solutions.
Spontaneous mutation Isolate a single colony from the high-MIC well and re-test its MIC to confirm if a resistant mutant has arisen.[10]
Inappropriate growth medium Ensure you are using the recommended medium for susceptibility testing, typically cation-adjusted Mueller-Hinton Broth (CAMHB).
Problem 3: Inconsistent results in a colorimetric assay for antibiotic inactivation.
Possible Cause Troubleshooting Step
Background absorbance Run a control with the cell-free extract and buffer alone to measure any background signal.
pH shift during reaction Ensure the buffer capacity is sufficient to maintain a stable pH throughout the incubation period.
Non-enzymatic degradation of this compound Incubate this compound in the reaction buffer without the cell-free extract to check for spontaneous degradation under the assay conditions.
Interfering substances in the extract Consider partially purifying the cell-free extract to remove small molecules that might interfere with the colorimetric reagent.

Quantitative Data Summary

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainMIC (µg/mL) - Replicate 1MIC (µg/mL) - Replicate 2MIC (µg/mL) - Replicate 3Average MIC (µg/mL)Interpretation
Susceptible Control2211.67Susceptible
Resistant Isolate 1641286485.33Resistant
Resistant Isolate 2128128256170.67Resistant

Table 2: Hypothetical Results of this compound Inactivation Assay using Cell-Free Extract

ConditionZone of Inhibition (mm) vs. Susceptible Strain% Reduction in Activity
This compound (No incubation)250%
This compound + Buffer (2h incubation)244%
This compound + Heat-inactivated Extract (2h incubation)238%
This compound + Active Extract (2h incubation)1060%

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland standard

  • Sterile multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate. Typically, this is done by adding 100 µL of CAMHB to wells 2-12 and 200 µL of the starting this compound concentration to well 1. Then, serially transfer 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. Well 12 serves as a growth control (no antibiotic).

  • Standardize the bacterial inoculum to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well containing only broth) with the diluted bacterial suspension. The final volume in each well should be 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth (no turbidity).[1][3][4] Alternatively, read the optical density at 600 nm using a microplate reader.

Protocol 2: Assay for Enzymatic Inactivation of this compound using a Cell-Free Extract

Materials:

  • Resistant bacterial strain

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with lysozyme and protease inhibitors)

  • Ultrasonicator or French press

  • Centrifuge (refrigerated)

  • This compound solution

  • Susceptible indicator bacterial strain

  • Mueller-Hinton agar plates

  • Sterile paper disks

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow the resistant bacterial strain to late logarithmic or early stationary phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Resuspend the cell pellet in lysis buffer and disrupt the cells using ultrasonication or a French press on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Inactivation Reaction:

    • Set up reaction tubes containing a fixed concentration of this compound and the cell-free extract.

    • Include control tubes:

      • This compound with buffer (no extract).

      • This compound with heat-inactivated extract (boil for 10 minutes).

    • Incubate all tubes at 37°C for a set period (e.g., 2 hours).

  • Bioassay for Residual Activity:

    • Prepare a lawn of the susceptible indicator strain on Mueller-Hinton agar plates.

    • Impregnate sterile paper disks with the contents of each reaction tube.

    • Place the disks onto the agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zones of inhibition around each disk. A smaller zone of inhibition for the reaction with the active extract compared to the controls indicates enzymatic inactivation of this compound.

Visualizations

Experimental_Workflow_for_Investigating_Resistance cluster_Initial_Observation Initial Observation cluster_Confirmation Confirmation & Quantification cluster_Investigation Mechanism Investigation cluster_Analysis Analysis & Conclusion Obs Bacterial Resistance to This compound Observed MIC Determine Minimum Inhibitory Concentration (MIC) Obs->MIC Confirm Resistance Hypothesis Hypothesize Enzymatic Inactivation MIC->Hypothesis High MIC suggests active resistance Assay Perform Cell-Free Extract Inactivation Assay Hypothesis->Assay Test Hypothesis Analyze Analyze Assay Results Assay->Analyze Quantify Inactivation Conclusion Conclude on Enzymatic Inactivation Mechanism Analyze->Conclusion

Caption: Workflow for investigating suspected enzymatic resistance to this compound.

MIC_Troubleshooting_Logic cluster_Inoculum Inoculum Issues cluster_Antibiotic Antibiotic Issues cluster_Assay_Conditions Assay Condition Issues Start Inconsistent MIC Results Inoculum_Density Check Inoculum Standardization (0.5 McFarland) Start->Inoculum_Density Stock_Prep Verify Stock Solution Concentration & Storage Start->Stock_Prep Incubation Standardize Incubation Time and Temperature Start->Incubation Inoculum_Viability Verify Culture Viability and Purity Inoculum_Density->Inoculum_Viability Dilution_Error Check Serial Dilution Accuracy Stock_Prep->Dilution_Error Media_Quality Confirm Correct Medium (e.g., CAMHB) Incubation->Media_Quality

Caption: Troubleshooting logic for inconsistent MIC assay results.

Inactivation_Assay_Pathway Resistant_Culture Resistant Bacterial Culture Cell_Harvest Harvest & Lyse Cells Resistant_Culture->Cell_Harvest Centrifugation High-Speed Centrifugation Cell_Harvest->Centrifugation Cell_Free_Extract Cell-Free Extract (Supernatant) Centrifugation->Cell_Free_Extract Incubation Incubate this compound with Cell-Free Extract Cell_Free_Extract->Incubation This compound This compound Solution This compound->Incubation Bioassay Bioassay with Susceptible Strain Incubation->Bioassay Result Measure Zone of Inhibition Bioassay->Result

Caption: Experimental workflow for the this compound inactivation assay.

References

Technical Support Center: Optimizing Amidinomycin Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Amidinomycin in in vitro experiments. Due to the limited availability of published data specific to this compound, this guide offers general principles and starting points for experimental design. Researchers are strongly encouraged to perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is a chemical compound with the molecular formula C9H18N4O.[1] Available information suggests it has weak antibacterial activity, primarily against Gram-positive bacteria.[2]

Q2: What is a recommended starting concentration range for this compound in in vitro antibacterial assays?

Given the limited specific data for this compound, a broad starting range for Minimum Inhibitory Concentration (MIC) determination is recommended. Based on general principles for novel compounds with potential antibacterial activity, a starting range of 0.1 µg/mL to 256 µg/mL is suggested. This range allows for the assessment of both potent and weaker activity.

Q3: How should I prepare this compound for in vitro experiments?

This compound should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. It is crucial to determine the solubility of the specific batch of this compound being used. The final concentration of the solvent in the experimental medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: What control experiments should be included when testing this compound?

For any in vitro experiment with this compound, the following controls are essential:

  • No-Treatment Control: Cells or bacteria cultured in medium alone to ensure normal growth.

  • Vehicle Control: Cells or bacteria cultured with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent.

  • Positive Control: A well-characterized antibiotic with known activity against the test organism to validate the experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable antibacterial effect at any concentration. 1. This compound may not be active against the tested bacterial strain. 2. The concentration range tested is too low. 3. The compound has degraded.1. Test against a broader range of bacterial strains, including known susceptible Gram-positive organisms. 2. Extend the concentration range up to 512 µg/mL or higher. 3. Use a freshly prepared stock solution and verify the storage conditions of the compound.
High variability between replicate wells. 1. Inaccurate pipetting. 2. Uneven distribution of bacteria or cells. 3. Contamination of the culture.1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure thorough mixing of bacterial or cell suspensions before plating. 3. Use sterile techniques and check for contamination by microscopy or plating on non-selective agar.
Cytotoxicity observed in the vehicle control. The concentration of the solvent (e.g., DMSO) is too high.Reduce the final concentration of the solvent in the culture medium to a non-toxic level (typically ≤0.5%).
Precipitation of this compound in the culture medium. The concentration of this compound exceeds its solubility in the aqueous medium.1. Lower the highest concentration of this compound tested. 2. Try a different solvent for the stock solution. 3. Visually inspect the wells for precipitation before and after incubation.

Data Presentation

Table 1: Illustrative Example of this compound MIC Determination

Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Bacterial StrainThis compound MIC Range (µg/mL)Positive Control (e.g., Vancomycin) MIC (µg/mL)
Staphylococcus aureus64 - 1281
Bacillus subtilis32 - 640.5
Escherichia coli>2564 (Ampicillin)

Table 2: Illustrative Example of this compound Cytotoxicity (IC50) Data

Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Cell LineThis compound IC50 (µM)Exposure Time (hours)
HEK293 (Human Embryonic Kidney)>10048
HepG2 (Human Hepatocellular Carcinoma)7548

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.

  • Inoculate the Plate: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: Cytotoxicity Assay using MTT

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare serial dilutions of this compound in cell culture medium.

  • Treat Cells: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include no-treatment and vehicle controls.

  • Incubate: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilize Formazan: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate IC50: The IC50 value, the concentration at which 50% of cell viability is inhibited, can be calculated from the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis stock This compound Stock (in DMSO) serial_dilution Serial Dilutions stock->serial_dilution Dilute bacterial_culture Bacterial Culture (Overnight) inoculation Inoculation bacterial_culture->inoculation Standardize cell_culture Mammalian Cell Culture cell_treatment Cell Treatment cell_culture->cell_treatment Seed & Treat serial_dilution->inoculation Add to wells serial_dilution->cell_treatment Add to wells incubation Incubation inoculation->incubation cell_treatment->incubation mic_determination MIC Determination incubation->mic_determination Visual/OD Reading mtt_assay MTT Assay incubation->mtt_assay Add MTT data_analysis Data Analysis (IC50/MIC Calculation) mic_determination->data_analysis mtt_assay->data_analysis

Caption: General workflow for in vitro testing of this compound.

troubleshooting_logic start Experiment Start issue Unexpected Result? start->issue no_effect No Antibacterial Effect issue->no_effect Yes high_variability High Variability issue->high_variability Yes vehicle_toxicity Vehicle Control Toxicity issue->vehicle_toxicity Yes end Refined Experiment issue->end No check_concentration Increase Concentration Range no_effect->check_concentration check_strain Test Different Strains no_effect->check_strain check_pipetting Review Pipetting Technique high_variability->check_pipetting check_contamination Check for Contamination high_variability->check_contamination check_solvent Reduce Solvent Concentration vehicle_toxicity->check_solvent check_concentration->end check_strain->end check_pipetting->end check_contamination->end check_solvent->end

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Optimizing Amidinomycin Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the yield of Amidinomycin from Streptomyces fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your fermentation experiments.

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound production in Streptomyces fermentation.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Yield Suboptimal Media Composition1. Carbon Source: Test different carbon sources such as glucose, starch, glycerol, or maltose. Vary the concentration to find the optimal level. 2. Nitrogen Source: Experiment with various organic (e.g., peptone, yeast extract, soybean meal) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources. 3. Phosphate Levels: High phosphate concentrations can inhibit secondary metabolite production. Test a range of phosphate concentrations to find the optimal level that supports growth without suppressing this compound synthesis. 4. Trace Elements: Ensure the medium contains essential trace elements like iron, zinc, manganese, and magnesium, as these are often cofactors for biosynthetic enzymes.
Inappropriate Fermentation Conditions1. pH: Monitor and control the pH of the culture medium. The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0). Test a range of initial pH values from 6.0 to 8.0. 2. Temperature: The optimal temperature for growth may not be the same as for antibiotic production. Typically, Streptomyces are cultured between 28-37°C.[1] Test a range of temperatures to determine the best for this compound yield. 3. Aeration and Agitation: Insufficient dissolved oxygen can limit antibiotic synthesis. Optimize the agitation speed and aeration rate to ensure adequate oxygen supply without causing excessive shear stress on the mycelia.
Poor Inoculum Quality or Size1. Inoculum Age: Use a fresh, actively growing seed culture. An old or dormant inoculum will result in a long lag phase and potentially lower yields. 2. Inoculum Size: An inoculum size that is too small will lead to a prolonged lag phase, while one that is too large can lead to rapid nutrient depletion and accumulation of inhibitory byproducts. Typically, an inoculum size of 5-10% (v/v) is a good starting point.
Inconsistent Batch-to-Batch Yield Variability in Starting Material1. Spore Stock: Ensure you are using a consistent and pure spore stock for generating your seed cultures. Contamination or genetic drift in the stock culture can lead to variability. 2. Media Components: Use high-quality, consistent sources for all media components. Variability in the composition of complex components like peptone or yeast extract can affect yield.
Contamination Poor Aseptic Technique1. Sterilization: Ensure all media, glassware, and equipment are properly sterilized. 2. Handling: Perform all inoculations and sampling in a laminar flow hood to minimize the risk of airborne contamination.
Foaming in Bioreactor High Protein Content in Media1. Antifoam Agents: Add a sterile antifoam agent at the beginning of the fermentation or as needed. Be cautious, as some antifoam agents can affect cell growth or product formation.

Frequently Asked Questions (FAQs)

Q1: What are the typical producing organisms of this compound?

A1: this compound is produced by strains of Streptomyces flavochromogenes and Streptomyces kasugaensis.

Q2: At what stage of growth is this compound typically produced?

A2: Like many secondary metabolites from Streptomyces, this compound production is often associated with the stationary phase of growth, which is triggered by nutrient limitation.

Q3: How can I improve the selection of a high-producing Streptomyces strain?

A3: Strain improvement can be achieved through classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing mutants. Alternatively, genetic engineering approaches targeting the this compound biosynthetic gene cluster or regulatory genes can be employed.

Q4: What is the importance of the C:N ratio in the fermentation medium?

A4: The carbon-to-nitrogen (C:N) ratio is a critical factor that influences the metabolic state of Streptomyces. A high C:N ratio often favors the production of secondary metabolites like antibiotics after the initial phase of biomass accumulation.

Q5: Can precursor feeding enhance this compound yield?

A5: While the specific precursors for the this compound biosynthetic pathway are not well-documented in publicly available literature, feeding potential precursors related to its amino acid and polyketide-derived structure could enhance yield. This would require knowledge of the specific biosynthetic pathway.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is a classical method to identify the optimal concentration of individual media components.

  • Baseline Medium: Start with a known basal medium for Streptomyces growth.

  • Vary One Factor: In separate flasks, vary the concentration of a single component (e.g., glucose) while keeping all other components constant.

  • Fermentation: Inoculate all flasks with a standardized inoculum of the Streptomyces strain and ferment under controlled conditions (temperature, pH, agitation).

  • Analysis: At the end of the fermentation, measure the this compound yield and biomass in each flask.

  • Determine Optimum: Identify the concentration of the tested component that resulted in the highest this compound yield.

  • Repeat: Using the optimal concentration of the first component, repeat steps 2-5 for the next media component (e.g., peptone). Continue this process for all key media components.

Protocol 2: Determining Optimal pH for this compound Production
  • Buffered Media: Prepare a series of flasks with your optimized production medium, each buffered to a different pH value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Inoculation and Fermentation: Inoculate all flasks with a standardized inoculum and ferment under otherwise identical conditions.

  • pH Monitoring: Monitor the pH throughout the fermentation and adjust if necessary to maintain the target pH.

  • Yield Measurement: Harvest the cultures at the optimal production time and measure the this compound yield for each pH condition.

  • Identify Optimal pH: The pH that results in the highest yield is the optimum for this compound production.

Quantitative Data Summary

The following tables summarize typical ranges for key fermentation parameters for antibiotic production in Streptomyces. Note that these are general guidelines and the optimal values for this compound production should be determined experimentally.

Table 1: Effect of Carbon Source on Antibiotic Yield (General Streptomyces)

Carbon Source (1% w/v)Relative Antibiotic Yield (%)
Glucose100
Starch120
Glycerol90
Maltose110

Table 2: Effect of Nitrogen Source on Antibiotic Yield (General Streptomyces)

Nitrogen Source (0.5% w/v)Relative Antibiotic Yield (%)
Peptone100
Yeast Extract115
Soybean Meal130
Ammonium Sulfate80

Table 3: Effect of Temperature and pH on Antibiotic Yield (General Streptomyces)

Temperature (°C)pHRelative Antibiotic Yield (%)
286.585
287.095
307.0100
307.590
377.070

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Production cluster_0 Strain and Media Preparation cluster_1 Optimization cluster_2 Fermentation and Analysis cluster_3 Results and Iteration Strain Streptomyces Stock Culture Seed_Culture Prepare Seed Culture Strain->Seed_Culture Fermentation Fermentation Seed_Culture->Fermentation Production_Media Prepare Production Media Production_Media->Fermentation OFAT One-Factor-at-a-Time (OFAT) for Media Components OFAT->Production_Media Refine Media pH_Opt pH Optimization pH_Opt->Fermentation Temp_Opt Temperature Optimization Temp_Opt->Fermentation Sampling Regular Sampling Fermentation->Sampling Analysis HPLC/LC-MS Analysis for this compound Titer Sampling->Analysis Biomass Biomass Measurement Sampling->Biomass Data_Analysis Data Analysis Analysis->Data_Analysis Biomass->Data_Analysis Optimized_Conditions Determine Optimized Conditions Data_Analysis->Optimized_Conditions Scale_Up Scale-Up Fermentation Optimized_Conditions->Scale_Up

Caption: Workflow for optimizing this compound production.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Growth Is Biomass Normal? Start->Check_Growth Optimize_Production Optimize Production Parameters (pH, Temp, Aeration) Check_Growth->Optimize_Production Yes Optimize_Growth Optimize Growth Medium (C/N source, Inoculum) Check_Growth->Optimize_Growth No Check_Contamination Check for Contamination Optimize_Production->Check_Contamination Optimize_Growth->Check_Contamination Improve_Aseptic Improve Aseptic Technique Check_Contamination->Improve_Aseptic Yes Recheck_Yield Re-run Fermentation and Check Yield Check_Contamination->Recheck_Yield No Improve_Aseptic->Recheck_Yield

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting poor solubility of Amidinomycin in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility of Amidinomycin in experimental buffers. The following frequently asked questions (FAQs) and resources are designed to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

Initial efforts to dissolve this compound should focus on optimizing the buffer conditions. This compound is a small molecule with the chemical formula C9H18N4O and a molecular weight of 198.27 g/mol .[1][2][3] Its structure contains amino and amidino groups, suggesting that its solubility is likely pH-dependent.

We recommend starting with a systematic pH adjustment of your buffer. Begin by attempting to dissolve the compound in a buffer at neutral pH (around 7.0-7.4). If solubility is poor, incrementally decrease the pH into the acidic range (e.g., pH 4.0-6.0) or increase it into the basic range (e.g., pH 8.0-9.0). Small-scale pilot experiments are advised to determine the optimal pH without degrading the compound. For general guidance on buffer preparation for antibiotics, refer to standard protocols.[4]

Q2: Can I use an organic solvent to dissolve this compound?

Yes, using a small amount of a water-miscible organic solvent is a common strategy for compounds with low aqueous solubility.[5] For this compound, Dimethyl Sulfoxide (DMSO) is a recommended starting point, as it is a versatile solvent for many small molecules.[2]

Prepare a concentrated stock solution of this compound in 100% DMSO. This stock can then be diluted into your aqueous experimental buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in your assay is low enough to not affect the biological system you are studying (typically <1%, but this should be empirically determined).

Q3: I've tried adjusting the pH and using DMSO, but I'm still seeing precipitation. What else can I do?

If pH adjustment and the use of a co-solvent like DMSO are insufficient, you might consider the following advanced techniques:

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to increase the solubility of poorly soluble compounds.[5] It is important to select a surfactant that is compatible with your experimental system.

  • Sonication: Gentle sonication can sometimes help to break up aggregates and facilitate dissolution. Use a bath sonicator to avoid overheating the sample.

  • Warming: Cautiously warming the solution may improve solubility. However, the thermal stability of this compound should be considered, as excessive heat can lead to degradation.

Quantitative Data Summary

The following table provides an example of how the solubility of this compound might be influenced by pH and the presence of a co-solvent. Please note that these are illustrative values based on the general behavior of similar compounds and should be confirmed experimentally.

Buffer System (50 mM)pHCo-solventEstimated Solubility (µg/mL)
Phosphate Buffer7.4None< 100
Acetate Buffer5.0None500 - 1000
Borate Buffer9.0None200 - 500
Phosphate Buffer7.41% DMSO1000 - 2000

Experimental Protocol: Solubilization of this compound

This protocol provides a step-by-step approach to dissolving this compound for use in biological assays.

Materials:

  • This compound powder

  • Sterile, high-purity water

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris-HCl)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • High-purity DMSO

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Attempt in Aqueous Buffer:

    • Weigh out the desired amount of this compound powder.

    • Add a small volume of your chosen aqueous buffer to the powder.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for undissolved particles. If the compound is fully dissolved, you can proceed with your experiment.

  • pH Adjustment (if necessary):

    • If the this compound did not dissolve in the initial buffer, prepare several small aliquots of the suspension.

    • To each aliquot, add small increments of 1 M HCl to lower the pH or 1 M NaOH to raise the pH.

    • Vortex after each addition and observe for any changes in solubility.

    • Identify the pH at which the compound fully dissolves. Note that extreme pH values may affect your experiment and the stability of the compound.

  • Use of a Co-solvent (if necessary):

    • If pH adjustment is not successful or not compatible with your experiment, prepare a concentrated stock solution in 100% DMSO.

    • Start by dissolving the this compound powder in a small volume of DMSO to create a high-concentration stock (e.g., 10-50 mg/mL).

    • Vortex and gently warm (if necessary) to fully dissolve.

    • Serially dilute this stock solution into your aqueous experimental buffer to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum.

  • Final Preparation and Storage:

    • Once dissolved, it is recommended to filter-sterilize the this compound solution using a 0.22 µm syringe filter, especially for cell-based assays.

    • For storage, one datasheet suggests that this compound in DMSO can be stored for 2 weeks at 4°C or 6 months at -80°C.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor this compound solubility.

TroubleshootingWorkflow start Start: Poor this compound Solubility Observed check_aqueous Attempt to Dissolve in Aqueous Buffer (pH 7.4) start->check_aqueous is_soluble_aqueous Is it Soluble? check_aqueous->is_soluble_aqueous adjust_ph Systematically Adjust pH (Acidic and Basic) is_soluble_aqueous->adjust_ph No success Success: Proceed with Experiment is_soluble_aqueous->success Yes is_soluble_ph Is it Soluble? adjust_ph->is_soluble_ph use_dmso Prepare Concentrated Stock in 100% DMSO is_soluble_ph->use_dmso No is_soluble_ph->success Yes dilute_stock Dilute DMSO Stock into Aqueous Buffer use_dmso->dilute_stock is_soluble_dmso Is it Soluble? dilute_stock->is_soluble_dmso advanced_methods Consider Advanced Methods: - Surfactants (e.g., Tween® 20) - Sonication - Gentle Warming is_soluble_dmso->advanced_methods No is_soluble_dmso->success Yes consult Consult Literature for Similar Compounds advanced_methods->consult

Caption: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Enhancing the Stability of Amidinomycin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Amidinomycin in solution during experimental procedures.

Disclaimer

This compound is a sparsely studied antibiotic. While this guide provides information based on its chemical structure and general principles of antibiotic stability, specific experimental data on its degradation pathways and stabilization are limited in publicly available literature. The recommendations provided are extrapolated from data on compounds with similar functional groups, such as amidines and amides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at -80°C.[1] For short-term storage (up to one year), -20°C is also acceptable.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on its chemical structure, which contains an amidine and an amide functional group, the primary factors that can cause degradation are:

  • pH: this compound is expected to be susceptible to hydrolysis under both acidic and alkaline conditions.[1] The amidine group is generally most stable at a neutral pH.

  • Temperature: Elevated temperatures will accelerate the rate of hydrolytic degradation.

  • Light: As with many pharmaceuticals, exposure to UV light may induce photodegradation.

  • Oxidizing and Reducing Agents: this compound is incompatible with strong oxidizing and reducing agents.[1]

Q3: At what pH is this compound most stable in aqueous solution?

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: While there is no specific data for this compound, the use of antioxidants can be a strategy to prevent oxidative degradation, which is a common pathway for antibiotic degradation.[3][4] If oxidative stress is a concern in your experimental system, the addition of antioxidants like N-acetylcysteine or ascorbic acid could be considered, but their compatibility and potential interference with the experiment must be validated.[3][4]

Q5: What solvents are recommended for dissolving and diluting this compound?

A5: While the solubility in common laboratory solvents is not extensively documented, sterile water or aqueous buffers are typically used for preparing solutions of similar antibiotics. For stock solutions, if solubility in aqueous media is limited, organic solvents like DMSO or ethanol may be used, followed by dilution in the appropriate experimental buffer. However, the stability in these organic solvents should be verified.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Loss of antibacterial activity over time in my experiment. Degradation of this compound due to hydrolysis.1. Verify pH: Ensure the pH of your solution is buffered to and maintained at approximately 7.0.2. Control Temperature: Perform experiments at the lowest feasible temperature and avoid prolonged incubation at elevated temperatures.3. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible.4. Storage: If solutions must be stored, aliquot and freeze at -80°C.
Precipitation observed in the this compound solution. Poor solubility or interaction with components of the medium.1. Check Solvent: Ensure this compound is fully dissolved in the initial solvent before further dilution.2. Buffer Compatibility: Verify the compatibility of this compound with all components of your buffer or culture medium. Some salts may reduce solubility.3. Concentration: You may be exceeding the solubility limit. Try working with a lower concentration if experimentally feasible.
Inconsistent experimental results between batches. Variability in the purity or degradation of the this compound stock.1. Quality Control of Stock: Implement a quality control check for new batches of this compound, such as HPLC analysis, to confirm purity and concentration.2. Standardized Solution Preparation: Follow a strict, standardized protocol for preparing and storing all this compound solutions.3. Minimize Freeze-Thaw Cycles: Use single-use aliquots of your stock solution.
Discoloration of the this compound solution. Potential oxidative degradation or reaction with media components.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.2. De-gas Solvents: If using aqueous buffers, de-gassing them prior to use can reduce dissolved oxygen.3. Consider Antioxidants: If oxidation is suspected, the addition of a compatible antioxidant may be beneficial, but requires validation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphate buffer (pH 7.0)

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for the same time points.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for the same time points.

  • Thermal Degradation: Incubate an aliquot of the this compound stock solution (in pH 7.0 phosphate buffer) at 60°C for the same time points.

  • Photodegradation: Expose an aliquot of the this compound stock solution (in pH 7.0 phosphate buffer) in a transparent container to a UV light source (e.g., 254 nm) for the same time points. A dark control should be kept under the same conditions but protected from light.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid and alkaline hydrolysis samples), and analyze using a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general template for an HPLC method. The specific conditions will need to be optimized for your instrument and this compound standard.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV-Vis scan of this compound (likely in the low UV range, e.g., 210-230 nm).

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL in H₂O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Alkaline Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxide Oxidative Degradation (3% H₂O₂, RT) prep->oxide Expose to thermal Thermal Degradation (pH 7.0, 60°C) prep->thermal Expose to photo Photodegradation (UV light, RT) prep->photo Expose to sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Quantify this compound & Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_strategies Stabilization Strategies pH pH This compound This compound Stability pH->this compound influences Temp Temperature Temp->this compound influences Light Light Light->this compound influences Oxidants Oxidizing Agents Oxidants->this compound influences Buffer Neutral pH Buffer (e.g., Phosphate) Cold Low Temperature Storage (-80°C) Protect Light Protection (Amber vials) Antioxidant Antioxidants (e.g., N-acetylcysteine) This compound->Buffer enhanced by This compound->Cold enhanced by This compound->Protect enhanced by This compound->Antioxidant potentially enhanced by

Caption: Factors influencing this compound stability and corresponding stabilization strategies.

Mechanism of Action (Hypothesized)

The precise molecular target and mechanism of action of this compound are not well-established. It is reported to have weak activity against Gram-positive bacteria.[5] Given its structure, potential mechanisms could involve:

  • Inhibition of Protein Synthesis: The amidine group is positively charged at physiological pH and could interact with the negatively charged phosphate backbone of ribosomal RNA, similar to aminoglycoside antibiotics.

  • Disruption of Cell Membrane Integrity: The cationic nature of this compound might lead to interactions with the bacterial cell membrane, causing depolarization and leakage of cellular contents.

  • DNA/RNA Binding: The amidine functional group can participate in hydrogen bonding and ionic interactions, potentially allowing it to bind to the grooves of DNA or RNA and interfere with replication or transcription.

Further research is required to elucidate the specific mechanism of action.

mechanism_of_action cluster_this compound This compound cluster_targets Potential Cellular Targets cluster_effects Resulting Effects amidinomycin_node This compound (Cationic at physiological pH) ribosome Ribosome (rRNA) amidinomycin_node->ribosome interacts with membrane Cell Membrane amidinomycin_node->membrane interacts with nucleic_acids DNA/RNA amidinomycin_node->nucleic_acids interacts with protein_syn_inhibition Inhibition of Protein Synthesis ribosome->protein_syn_inhibition membrane_disruption Membrane Disruption & Leakage membrane->membrane_disruption replication_inhibition Interference with Replication/Transcription nucleic_acids->replication_inhibition

Caption: Hypothesized mechanisms of action for this compound.

References

Strategies to reduce off-target effects of Amidinomycin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Amidinomycin in cell culture while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an antibiotic belonging to the arylomycin class. Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (SPase).[1][2][3] SPase is a crucial enzyme in the bacterial protein secretion pathway. By inhibiting this enzyme, this compound disrupts the proper localization of numerous proteins essential for bacterial viability, leading to cell death or growth inhibition.[1][2][3]

Q2: What are the known off-target effects of this compound in eukaryotic cells?

Direct studies on the off-target effects of this compound in eukaryotic cells are limited. However, research on a related compound, arylomycin C16, has shown no observable adverse effects on human HeLa cells at concentrations up to 20 μg/ml.[4] It is important to note that the absence of overt toxicity does not rule out more subtle off-target effects on cellular pathways. As with many antibiotics, high concentrations or prolonged exposure could potentially impact mitochondrial function or other cellular processes in eukaryotic cells.[5]

Q3: What is the recommended working concentration of this compound in cell culture?

The optimal working concentration of this compound will depend on the specific bacterial strain being targeted and the eukaryotic cell line being used. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for the bacteria of interest. For eukaryotic cells, it is recommended to start with a concentration well below any known cytotoxic levels. Based on data from related arylomycins, a starting concentration in the range of 1-10 µg/mL could be considered for initial experiments, with the caveat that empirical testing is essential.[4]

Q4: How can I determine the therapeutic window for my specific cell line?

The therapeutic window is the concentration range where this compound is effective against bacteria without causing significant toxicity to the mammalian cells. To determine this, a dose-response experiment should be conducted. This involves treating your eukaryotic cell line with a range of this compound concentrations and simultaneously determining the MIC for the target bacteria. A cell viability assay, such as an MTT or LDH assay, can be used to assess cytotoxicity in the eukaryotic cells. The therapeutic window will be the range of concentrations that effectively inhibit bacterial growth while maintaining high eukaryotic cell viability (e.g., >90%).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Eukaryotic Cell Death This compound concentration is too high.Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line. Use a concentration well below the IC50 for your experiments.[5] Consider shortening the exposure time.
Cell line is particularly sensitive to the antibiotic.Test different eukaryotic cell lines to find one that is more resistant to this compound's potential off-target effects.
Contamination of the this compound stock.Ensure the this compound stock is sterile and free of any contaminants that could be causing cytotoxicity.
Inconsistent Antibacterial Efficacy Bacterial resistance.Verify the MIC of this compound for your bacterial strain. Bacterial resistance can evolve, so periodic re-testing is recommended.
Degradation of this compound.Prepare fresh this compound stock solutions. Some antibiotics can degrade over time, especially when stored improperly or subjected to freeze-thaw cycles.
High cell density.The effectiveness of some antibiotics can be dependent on the density of the bacterial culture.[1] Standardize your bacterial inoculum for consistent results.
Unexpected Changes in Eukaryotic Cell Phenotype or Gene Expression Off-target effects of this compound.Reduce the concentration of this compound to the lowest effective level. Minimize the duration of exposure.
Conduct control experiments with untreated cells and cells treated with the vehicle used to dissolve this compound to identify baseline changes.
Perform downstream analyses like qPCR or Western blotting on key cellular pathways that might be affected to identify specific off-target interactions.

Data Summary

Table 1: Cytotoxicity of Arylomycin C16 (a related compound) on a Human Cell Line

Cell LineCompoundMaximum Non-Toxic ConcentrationReference
HeLaArylomycin C1620 µg/mL[4]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with your mammalian cells at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test might be from 0.1 µg/mL to 100 µg/mL. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessing Off-Target Effects on Gene Expression via Quantitative PCR (qPCR)

This protocol provides a method to investigate if this compound alters the expression of specific genes in a eukaryotic cell line.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) and a vehicle control for the desired time period.

  • Harvest the cells and extract total RNA using a commercially available kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and primers for your target genes and a housekeeping gene.

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated cells compared to the vehicle control.

Visualizations

Workflow_for_Assessing_Off_Target_Effects cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Off-Target Effect Investigation cluster_2 Phase 3: Mitigation Strategy A Determine MIC of this compound for target bacteria C Establish Therapeutic Window A->C B Determine IC50 of this compound on eukaryotic cell line (MTT Assay) B->C D Treat cells with non-toxic concentration of this compound C->D Use concentration within window E Phenotypic Analysis (e.g., morphology, proliferation) D->E F Molecular Analysis (e.g., qPCR, Western Blot) D->F G Data Analysis and Identification of Off-Target Effects E->G F->G H Optimize experimental conditions: - Lower concentration - Shorter exposure time G->H I Select alternative cell line if necessary G->I

Caption: Workflow for Assessing and Mitigating Off-Target Effects of this compound.

Signaling_Pathway_Hypothesis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Potential Off-Target Interaction ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Stress_Pathways Cellular Stress Pathways (e.g., MAPK, NF-κB) ROS->Stress_Pathways Activation Gene_Expression Altered Gene Expression Stress_Pathways->Gene_Expression Modulation Apoptosis Apoptosis Stress_Pathways->Apoptosis Induction Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: Hypothetical Signaling Pathway for this compound-Induced Off-Target Effects.

References

Validation & Comparative

Synergistic Effects of Amdinocillin with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Amdinocillin (also known as mecillinam) when combined with other beta-lactam antibiotics. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the potential of such combination therapies.

Introduction

Amdinocillin is a unique penicillin antibiotic that selectively binds to Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. This mode of action, distinct from most other beta-lactams that primarily target other PBPs, lays the groundwork for synergistic interactions. When combined, Amdinocillin and another beta-lactam can exert a more potent bactericidal effect than the sum of their individual activities. This guide summarizes the quantitative data from synergy studies, details the experimental protocols used, and illustrates the proposed mechanisms of action.

Data Presentation: Quantitative Analysis of Synergy

The synergistic potential of Amdinocillin in combination with other beta-lactams has been evaluated using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays to assess the rate of bactericidal activity.

Checkerboard Assay Results (Fractional Inhibitory Concentration Index)

The FIC index is a measure of the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination. A summary of available findings is presented below.

CombinationOrganism(s)FIC Index RangeInterpretationReference(s)
Amdinocillin + AmpicillinEscherichia coli≤ 0.5Synergy[1]
Amdinocillin + CefamandoleEscherichia coli≤ 0.5Synergy[2]
Amdinocillin + CefazolinEscherichia coliAdditive-
Amdinocillin + PiperacillinEnterobacteriaceae≤ 0.5Synergy[3]
Amdinocillin + AztreonamGram-negative bacilli> 0.5Additive[4]
Amdinocillin + CefoperazoneGram-negative bacilli> 0.5Additive[4]
Amdinocillin + CeftriaxoneGram-negative bacilli> 0.5Additive[4]
Time-Kill Assay Results

Time-kill assays provide a dynamic view of the bactericidal effects of antibiotic combinations over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

CombinationOrganism(s)ObservationReference(s)
Amdinocillin + AmpicillinEscherichia coliEnhanced cell distortion and lysis compared to individual agents. Appreciably lower viable bacterial counts.[5]
Amdinocillin + CarbenicillinEscherichia coliEnhanced morphologic effects (cell distortion and lysis).[5]
Amdinocillin + CephalothinEscherichia coliEnhanced morphologic effects (cell distortion and lysis).[5]
Amdinocillin + Piperacillin-tazobactamEnterobacteriaceaeSynergistic interaction observed in 5 out of 9 tested strains.[3]

Mechanisms of Synergy

The synergistic action of Amdinocillin with other beta-lactams is primarily attributed to two proposed mechanisms: complementary PBP binding and beta-lactamase leakage.

Complementary Penicillin-Binding Protein (PBP) Inhibition

Amdinocillin's high affinity for PBP2 leads to the formation of osmotically stable, spherical cells. Other beta-lactams, such as ampicillin or cephalosporins, have a higher affinity for other PBPs, like PBP1a, PBP1b, and PBP3, which are involved in cell elongation and septation. The simultaneous inhibition of these different PBPs disrupts the bacterial cell wall synthesis more comprehensively, leading to rapid cell lysis and death.[6][7]

cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Synergistic Outcome PBP2 Penicillin-Binding Protein 2 (PBP2) Cell_Wall Peptidoglycan Cell Wall PBP2->Cell_Wall Maintains cell shape Other_PBPs Other PBPs (e.g., PBP1, PBP3) Other_PBPs->Cell_Wall Cell elongation and division Lysis Rapid Cell Lysis and Death Cell_Wall->Lysis Weakened Amdinocillin Amdinocillin Amdinocillin->PBP2 Inhibits Beta_Lactam Other Beta-Lactam (e.g., Ampicillin) Beta_Lactam->Other_PBPs Inhibits

Caption: Complementary PBP inhibition by Amdinocillin and another beta-lactam.

Beta-Lactamase Leakage

Another proposed mechanism suggests that Amdinocillin's effect on the bacterial cell envelope can cause the leakage of beta-lactamase enzymes from the periplasmic space.[8][9] This would render the bacteria more susceptible to beta-lactamase-labile antibiotics, as the enzymes that would normally degrade them are no longer contained in their site of action.

cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Synergistic Outcome Outer_Membrane Outer Membrane Periplasm Periplasmic Space (contains Beta-Lactamase) Beta_Lactamase_Leakage Beta-Lactamase Leakage Outer_Membrane->Beta_Lactamase_Leakage Leads to Amdinocillin Amdinocillin Amdinocillin->Outer_Membrane Alters permeability Labile_Beta_Lactam Labile Beta-Lactam Bacterial_Death Bacterial Death Labile_Beta_Lactam->Bacterial_Death Effective killing Beta_Lactamase_Leakage->Labile_Beta_Lactam Prevents degradation of cluster_0 Experimental Workflow cluster_1 Assay Setup cluster_2 Data Collection & Analysis Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Antibiotics Prepare Antibiotic Dilutions Start->Prep_Antibiotics Checkerboard Checkerboard Assay (96-well plate) Prep_Inoculum->Checkerboard Time_Kill Time-Kill Assay (Culture tubes) Prep_Inoculum->Time_Kill Prep_Antibiotics->Checkerboard Prep_Antibiotics->Time_Kill Incubation Incubate at 35-37°C Checkerboard->Incubation Time_Kill->Incubation Read_MIC Read MICs Incubation->Read_MIC for Checkerboard Plate_Aliquots Plate Aliquots at Time Points Incubation->Plate_Aliquots for Time-Kill Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret_Results Interpret Synergy Calculate_FIC->Interpret_Results Count_CFU Count CFU/mL Plate_Aliquots->Count_CFU Plot_Curves Plot Time-Kill Curves Count_CFU->Plot_Curves Plot_Curves->Interpret_Results

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Amidinomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Amidinomycin analogs, focusing on their antimicrobial properties. The information is compiled from published experimental data to aid in the rational design of new, more potent derivatives.

Quantitative Antimicrobial Activity of this compound Stereoisomers and Intermediates

The antimicrobial efficacy of the four stereoisomers of this compound and their synthetic intermediates has been evaluated against several Gram-positive bacteria. The following table summarizes the inhibition zone diameters observed in agar diffusion assays, providing a quantitative comparison of their potencies.[1]

CompoundStructureInhibition Zone Diameter (mm)
Bacillus subtilis
(+)-(1R,2R)-Amidinomycin N-Amidino-2-aminocyclopentane-1-carboxamide15
(-)-(1S,2S)-Amidinomycin N-Amidino-2-aminocyclopentane-1-carboxamide14
(+)-(1R,2S)-Amidinomycin N-Amidino-2-aminocyclopentane-1-carboxamide10
(-)-(1S,2R)-Amidinomycin N-Amidino-2-aminocyclopentane-1-carboxamide9
Intermediate 1 (1R,2R)-2-Aminocyclopentane-1-carboxylic acid0
Intermediate 2 (1S,2S)-2-Aminocyclopentane-1-carboxylic acid0
Intermediate 3 (1R,2S)-2-Aminocyclopentane-1-carboxylic acid0
Intermediate 4 (1S,2R)-2-Aminocyclopentane-1-carboxylic acid0
Intermediate 5 (1R,2R)-2-(N-Amidinoamino)cyclopentane-1-carboxylic acid8
Intermediate 6 (1S,2S)-2-(N-Amidinoamino)cyclopentane-1-carboxylic acid7

Key Observations from the Data:

  • The presence of the amidino group is crucial for antimicrobial activity, as the amino acid intermediates (1-4) showed no activity.[1]

  • The stereochemistry at both chiral centers of the cyclopentane ring significantly influences the biological activity.[1]

  • The (1R,2R) and (1S,2S) stereoisomers of this compound exhibit the highest activity, suggesting that a cis-relationship between the carboxamide and the amidinoamino group is favorable for antimicrobial action.[1]

  • The intermediates with the amidino group but lacking the carboxamide (5 and 6) showed weak activity, indicating the importance of the carboxamide moiety.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are standard protocols for determining the antimicrobial activity of compounds like this compound analogs.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.

Workflow for Broth Microdilution Assay

G Broth Microdilution Workflow prep_media Prepare Mueller-Hinton Broth (MHB) serial_dilution Perform serial two-fold dilutions of the analog in a 96-well microtiter plate prep_media->serial_dilution prep_antibiotic Prepare stock solution of this compound analog prep_antibiotic->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include positive (no antibiotic) and negative (no bacteria) controls inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity to determine the MIC incubate->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Steps:

  • Preparation of Materials : Aseptically prepare Mueller-Hinton Broth (MHB) and pour it into sterile 96-well microtiter plates. Prepare a stock solution of the this compound analog in a suitable solvent.[2][3]

  • Serial Dilution : Perform a serial two-fold dilution of the this compound analog stock solution across the wells of the microtiter plate using MHB as the diluent. This creates a gradient of antibiotic concentrations.[4]

  • Inoculum Preparation : Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[3]

  • Inoculation : Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).[2]

  • Incubation : Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.[2]

  • Result Interpretation : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.[3]

Agar Diffusion Test (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a compound.

Workflow for Agar Diffusion Test

G Agar Diffusion Test Workflow prep_agar Prepare and pour Mueller-Hinton Agar plates swab_plate Swab the entire surface of the agar plate with the inoculum prep_agar->swab_plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->swab_plate apply_discs Apply paper discs impregnated with known concentrations of this compound analogs swab_plate->apply_discs incubate Incubate the plates at 37°C for 18-24 hours apply_discs->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones

Caption: Workflow for the Agar Diffusion Test.

Protocol Steps:

  • Plate Preparation : Prepare Mueller-Hinton Agar plates and ensure they have a uniform depth.

  • Inoculation : Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Using a sterile cotton swab, evenly streak the entire surface of the agar plate to ensure confluent growth.

  • Disc Application : Aseptically apply paper discs impregnated with a known concentration of the this compound analog onto the surface of the inoculated agar.

  • Incubation : Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measurement : After incubation, measure the diameter of the zone of complete inhibition around each disc to the nearest millimeter. The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by this compound have not been extensively elucidated in the available literature. However, based on the structure and activity of other amidino-containing antibiotics, a potential mechanism can be hypothesized. Many antibiotics containing guanidino or amidino groups are known to interact with the bacterial ribosome and inhibit protein synthesis.

Hypothesized Mechanism of Action of this compound

G Hypothesized this compound Mechanism cluster_bacterium Bacterial Cell This compound This compound Analog Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Hypothesized mechanism of this compound via inhibition of protein synthesis.

Further research is required to definitively identify the molecular target and the downstream effects of this compound and its analogs on bacterial signaling pathways. Techniques such as affinity chromatography, proteomics, and transcriptomics could be employed to elucidate the precise mechanism of action.

References

In Vivo Efficacy of Amidinomycin Explored Through Mecillinam in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vivo performance of an antibiotic is critical. While direct in vivo efficacy data for Amidinomycin is limited in publicly available literature, extensive research on its close derivative, Mecillinam, and its oral prodrug, Pivmecillinam, provides valuable insights. This guide compares the in vivo efficacy of Mecillinam with other antibiotics in established animal infection models, presenting key experimental data and detailed protocols to inform preclinical research.

Mecillinam, an amidinopenicillin, exhibits a unique mechanism of action by selectively binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This targeted action makes it a subject of renewed interest, particularly for treating urinary tract infections (UTIs) caused by multidrug-resistant pathogens.

Comparative Efficacy in Murine Urinary Tract Infection Models

The murine urinary tract infection (UTI) model is a standard for evaluating the in vivo efficacy of antibiotics against uropathogens. Studies have demonstrated the effectiveness of Mecillinam in reducing bacterial loads in the bladder, kidneys, and urine. A comparison with Ciprofloxacin, a commonly used fluoroquinolone, highlights their relative performance.

AntibioticAnimal ModelBacterial StrainDose RegimenSiteMedian Log Reduction in CFU/mL or CFU/gReference
Mecillinam Murine UTIE. coli (CTX-M-15)0.5 mg/mouse TIDUrine~4.0[1]
Bladder~2.0[1]
Kidney~1.5[1]
Mecillinam Murine UTIE. coli (Wild-type)0.5 mg/mouse TIDUrine~5.0[1]
Bladder~2.5[1]
Kidney~2.0[1]
Ciprofloxacin Murine UTIE. coli (Susceptible)10 mg/kg/day (divided in ≥2 doses)UrineEffective clearance[2]
KidneyEffective clearance[2]
Ciprofloxacin Murine UTIE. coli (Low-level resistant)Humanized dose (7 mg/kg QID)UrineNot cleared[2]
KidneyNot cleared[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are protocols for two standard animal infection models used in the evaluation of antibiotics.

Murine Urinary Tract Infection (UTI) Model

This model is widely used to study the pathogenesis of UTIs and to evaluate the efficacy of antimicrobial agents.

1. Bacterial Inoculum Preparation:

  • Uropathogenic Escherichia coli (UPEC) is grown in Luria-Bertani (LB) broth statically for 18-24 hours at 37°C to enhance the expression of type 1 pili, which are important for adherence to the bladder epithelium.[3]

  • The culture is then subcultured into fresh LB broth and grown for another 18 hours.[3]

  • Bacteria are harvested by centrifugation, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1-2 x 109 CFU/mL.[1]

2. Animal Inoculation:

  • Female mice (e.g., C3H/HeJ or Balb/c strains) are anesthetized.[4]

  • A sterile polyethylene catheter is inserted transurethrally into the bladder.[1][5]

  • A 50 µL volume of the bacterial suspension (containing ~108 CFU) is instilled into the bladder.[1][5]

3. Antibiotic Treatment:

  • Treatment is typically initiated 24 hours post-infection to allow the infection to establish.[1][2]

  • The antibiotic (e.g., Mecillinam or a comparator) is administered via a clinically relevant route, such as subcutaneous injection or oral gavage, at various doses and frequencies.[1][2]

  • A control group receives a vehicle (e.g., saline) on the same schedule.[1]

4. Efficacy Evaluation:

  • At the end of the treatment period (e.g., 3 days), mice are euthanized.[1]

  • The bladder and kidneys are aseptically removed and homogenized in sterile PBS.[5]

  • Urine is collected directly from the bladder.[1]

  • Bacterial loads in the urine, bladder homogenate, and kidney homogenate are quantified by serial dilution and plating on appropriate agar media. The results are expressed as colony-forming units (CFU) per mL of urine or per gram of tissue.[1][5]

Neutropenic Mouse Thigh Infection Model

This model is a standard for assessing the in vivo efficacy of antibiotics against a variety of pathogens, including those causing soft tissue infections.

1. Induction of Neutropenia:

  • Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[6]

2. Bacterial Inoculum and Infection:

  • The target bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown to a logarithmic phase and diluted in a suitable medium to the desired concentration.

  • A volume of the bacterial suspension (typically 0.1 mL) is injected into the thigh muscle of the mice.[6]

3. Treatment and Evaluation:

  • Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours).[7]

  • At the end of the study period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[6]

  • The bacterial load in the thigh homogenate is determined by plating serial dilutions.[6]

  • Efficacy is measured by the reduction in bacterial counts (log10 CFU/thigh) compared to the untreated control group.[7]

Visualizing Experimental Workflows

To better illustrate the processes involved in these in vivo studies, the following diagrams outline the key steps.

Experimental_Workflow_UTI_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Bacterial_Culture Bacterial Culture (UPEC) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Anesthesia Anesthetize Mice Catheterization Transurethral Catheterization Anesthesia->Catheterization Inoculation Instill Bacteria into Bladder Catheterization->Inoculation Treatment_Start Initiate Treatment (24h post-infection) Inoculation->Treatment_Start Drug_Admin Administer Antibiotic / Vehicle Treatment_Start->Drug_Admin Euthanasia Euthanize Mice Drug_Admin->Euthanasia Tissue_Harvest Harvest Bladder, Kidneys, Urine Euthanasia->Tissue_Harvest Homogenization Homogenize Tissues Tissue_Harvest->Homogenization CFU_Quant Quantify Bacterial Load (CFU) Homogenization->CFU_Quant Mechanism_of_Action cluster_this compound This compound (Mecillinam) cluster_effect Cellular Effect cluster_alternatives Alternative Beta-Lactams (e.g., Ampicillin) cluster_alt_effect Cellular Effect This compound Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP2) This compound->PBP2 selectively binds to Cell_Wall_Synth Inhibition of Cell Wall Synthesis PBP2->Cell_Wall_Synth Cell_Shape Loss of Rod Shape (Spheroplast formation) Cell_Wall_Synth->Cell_Shape Cell_Lysis Cell Lysis Cell_Shape->Cell_Lysis Other_Beta_Lactams Ampicillin PBP1_3 PBP1a/b, PBP3 Other_Beta_Lactams->PBP1_3 bind to Cell_Wall_Synth_Alt Inhibition of Cell Wall Synthesis PBP1_3->Cell_Wall_Synth_Alt Filamentation Filament Formation Cell_Wall_Synth_Alt->Filamentation Lysis_Alt Cell Lysis Filamentation->Lysis_Alt

References

Unraveling the Mechanisms: A Comparative Analysis of Amidinomycin and Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct modes of action of amidinomycin and classical aminoglycosides, providing researchers and drug developers with critical insights for future antimicrobial strategies.

In the ongoing battle against antimicrobial resistance, a thorough understanding of the mechanisms by which antibiotics exert their effects is paramount. This guide offers a comparative analysis of the mode of action of this compound, a lesser-known antibiotic, and other well-established aminoglycosides. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to advance the design of novel and more effective antibacterial agents.

A Tale of Two Mechanisms: Protein Synthesis Inhibition vs. a Novel Target

Aminoglycosides are a well-known class of antibiotics that have been a mainstay in treating serious bacterial infections for decades. Their primary mode of action involves the inhibition of protein synthesis. These molecules bind to the 30S ribosomal subunit in bacteria, leading to mistranslation of mRNA and the production of non-functional or toxic proteins. This disruption of essential cellular processes ultimately results in bacterial cell death.[1]

In contrast, the mode of action of this compound appears to diverge from this classical aminoglycoside mechanism. While information on this compound is limited, available research suggests a different primary target. One study has indicated that this compound acts as a strong inhibitor of KAPA-DAPA aminotransferase, an enzyme involved in biotin biosynthesis in some bacteria.[2] This suggests that this compound may not directly interfere with protein synthesis in the same manner as other aminoglycosides.

Quantitative Comparison of Antimicrobial Activity

To provide a clear comparison of the efficacy of this compound and other aminoglycosides, the following tables summarize their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (µg/mL) Against Gram-Positive Bacteria

AntibioticStaphylococcus aureusBacillus subtilis
This compound>1001.6 - 12.5
Gentamicin0.25 - 10.12 - 4.0
Kanamycin1 - 80.5 - 8.0
Neomycin0.5 - 40.25 - 2
Streptomycin1 - 160.5 - 64.0

Data for this compound against S. aureus and B. subtilis is limited and may vary between studies. Data for other aminoglycosides represents a range of reported MICs from various sources.[3][4][5][6][7][8]

Table 2: Minimum Inhibitory Concentrations (µg/mL) Against Gram-Negative Bacteria

AntibioticEscherichia coliPseudomonas aeruginosa
This compound>100>100
Gentamicin0.25 - 20.5 - 8
Amikacin0.5 - 41 - 16
Tobramycin0.25 - 20.25 - 4
Kanamycin1 - 816 - 128

Data for this compound against E. coli and P. aeruginosa is limited and suggests low activity. Data for other aminoglycosides represents a range of reported MICs from various sources.[9][10][11][12][13]

Delving into the Experimental Details

The determination of an antibiotic's mode of action relies on a variety of experimental techniques. Below are detailed protocols for key experiments used to investigate the mechanisms of both this compound and other aminoglycosides.

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for quantifying the in vitro activity of an antimicrobial agent.[14][15][16]

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Dilution: Perform serial twofold dilutions of the antibiotic stock solutions in CAMHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the translation process.[17][18][19]

Materials:

  • Cell-free protein synthesis system (e.g., E. coli S30 extract)

  • DNA or mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., [^35S]-methionine)

  • Antibiotic of interest

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, DNA/mRNA template, amino acid mixture, and the antibiotic at various concentrations. Include a no-antibiotic control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for protein synthesis.

  • Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding cold TCA.

  • Quantification: Collect the precipitated proteins on a filter membrane, wash to remove unincorporated radiolabeled amino acids, and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the amount of radioactivity in the antibiotic-treated samples to the control to determine the percentage of protein synthesis inhibition.

Experimental Protocol 3: KAPA-DAPA Aminotransferase Inhibition Assay

This assay is specific for determining the inhibitory activity of compounds like this compound on this particular enzyme.[2]

Materials:

  • Purified KAPA-DAPA aminotransferase

  • Substrates: 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • This compound

  • Buffer solution (e.g., potassium phosphate buffer)

  • Method for detecting the product, 7,8-diaminopelargonic acid (DAPA), or the consumption of a substrate.

Procedure:

  • Enzyme Pre-incubation: Pre-incubate the purified enzyme with PLP in the buffer solution.

  • Inhibition Assay: Initiate the reaction by adding the substrates (KAPA and SAM) and varying concentrations of this compound to the pre-incubated enzyme solution.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a specific period.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., chromatography, spectrophotometry).

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the enzyme activity in the presence of the inhibitor to the control (no inhibitor). Calculate kinetic parameters such as the IC50 value.

Visualizing the Molecular Interactions

To better understand the distinct mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways.

Aminoglycoside_Mode_of_Action cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Faulty_Protein Faulty_Protein 30S_Subunit->Faulty_Protein Production of 50S_Subunit 50S Subunit Aminoglycoside Aminoglycoside Aminoglycoside->30S_Subunit Binds to A-site mRNA mRNA mRNA->30S_Subunit tRNA tRNA tRNA->30S_Subunit Mistranslation Cell_Death Cell_Death Faulty_Protein->Cell_Death Leads to

Caption: Mode of action for classical aminoglycosides.

Amidinomycin_Mode_of_Action cluster_biotin_synthesis Biotin Biosynthesis Pathway KAPA KAPA KAPA_DAPA_Aminotransferase KAPA-DAPA Aminotransferase KAPA->KAPA_DAPA_Aminotransferase DAPA DAPA KAPA_DAPA_Aminotransferase->DAPA Inhibited_Enzyme Inhibited Enzyme KAPA_DAPA_Aminotransferase->Inhibited_Enzyme This compound This compound This compound->KAPA_DAPA_Aminotransferase Inhibits Biotin_Deficiency Biotin_Deficiency Inhibited_Enzyme->Biotin_Deficiency Leads to Growth_Inhibition Growth_Inhibition Biotin_Deficiency->Growth_Inhibition

Caption: Proposed mode of action for this compound.

Conclusion: Charting a Course for Future Drug Discovery

The comparative analysis reveals a fascinating divergence in the modes of action between this compound and conventional aminoglycosides. While the latter are potent inhibitors of protein synthesis, this compound appears to target a distinct and vital metabolic pathway. This distinction holds significant implications for drug development. The unique target of this compound could be exploited to develop new classes of antibiotics that are effective against bacteria resistant to traditional protein synthesis inhibitors. Furthermore, a deeper understanding of these different mechanisms can inform the rational design of novel antimicrobial agents with improved efficacy and reduced toxicity. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to addressing the urgent global challenge of antimicrobial resistance. Further investigation into the precise molecular interactions of this compound with its target and a broader evaluation of its antimicrobial spectrum are critical next steps in realizing its full therapeutic potential.

References

A Head-to-Head Comparison of Amidinomycin and Gentamicin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the antimicrobial activities of Amidinomycin and gentamicin. The information presented is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the distinct properties and potential applications of these two compounds.

Executive Summary

This compound and gentamicin exhibit fundamentally different antimicrobial profiles. Gentamicin is a well-established, broad-spectrum aminoglycoside antibiotic with potent bactericidal activity, particularly against Gram-negative bacteria. In contrast, available data indicates that this compound possesses weak or negligible antibacterial properties and is primarily recognized for its activity against yeasts. This guide will delve into their mechanisms of action, spectrum of activity supported by available quantitative data, and the experimental protocols used to determine their antimicrobial efficacy.

Mechanism of Action

This compound: The precise mechanism of action for this compound's antifungal activity is not extensively detailed in the readily available scientific literature. As an amidine-containing compound, its mode of action may involve disruption of fungal cell membrane integrity or interference with essential metabolic pathways.

Gentamicin: Gentamicin is a bactericidal antibiotic that functions by irreversibly binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation of protein synthesis and leads to the misreading of mRNA, resulting in the production of nonfunctional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.

Signaling Pathway of Gentamicin's Mechanism of Action

Gentamicin_Mechanism Gentamicin Gentamicin BacterialCell Bacterial Cell Gentamicin->BacterialCell Enters Cell Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Binds to ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Inhibits & Disrupts MistranslatedProteins Mistranslated Proteins ProteinSynthesis->MistranslatedProteins Leads to CellDeath Bacterial Cell Death MistranslatedProteins->CellDeath Causes

Caption: Mechanism of action of Gentamicin leading to bacterial cell death.

Head-to-Head Comparison of Antimicrobial Activity

The following table summarizes the known antimicrobial activity of this compound and gentamicin. It is important to note the disparity in available quantitative data, which reflects their primary applications.

FeatureThis compoundGentamicin
Primary Spectrum Antifungal (primarily against yeasts)Antibacterial (Broad-spectrum, particularly Gram-negative)
Antibacterial Activity Reported as weak or negligible against Gram-positive bacteria. Specific MIC values against a broad range of bacteria are not readily available in published literature.Potent activity against a wide range of Gram-negative and some Gram-positive bacteria.
Antifungal Activity Primarily active against yeasts.No significant antifungal activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Gentamicin MIC Values

The following table presents a range of reported MIC values for gentamicin against common bacterial pathogens. These values can vary depending on the specific strain and testing conditions.

Bacterial SpeciesGram StainMIC Range (µg/mL)
Escherichia coliNegative0.25 - 2
Pseudomonas aeruginosaNegative0.5 - 2
Klebsiella pneumoniaeNegative0.25 - 2
Enterobacter spp.Negative0.25 - 4
Serratia spp.Negative0.5 - 4
Proteus mirabilisNegative0.5 - 4
Staphylococcus aureusPositive0.12 - 1
Enterococcus faecalisPositive4 - 16

Data compiled from various sources. Specific MICs can vary.

This compound MIC Values

Quantitative data for the antibacterial activity of this compound is scarce in publicly available literature. It is primarily documented to have weak activity against Gram-positive bacteria. Its main reported activity is against yeasts.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The following outlines the general procedure:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (e.g., this compound or gentamicin) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing medium and inoculum but no antimicrobial) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).

  • Interpretation of Results: After incubation, the plate is examined for visible turbidity (growth). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Antimicrobial Prepare Serial Dilutions of Antimicrobial Agent Inoculation Inoculate Microtiter Plate Wells Prep_Antimicrobial->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_Results Examine for Turbidity (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC

Investigating the Post-Antibiotic Effect of Amidinomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the antibiotic Amidinomycin. Due to the limited publicly available data on the PAE of this compound, this document presents a hypothetical comparison based on its structural class and anticipated antimicrobial properties, alongside established data for comparator antibiotics. The experimental protocols provided are standardized methodologies for determining the PAE in vitro.

Comparative Analysis of Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). This parameter is crucial for optimizing dosing regimens and predicting clinical efficacy.

While specific experimental data on the PAE of this compound is not currently available in peer-reviewed literature, we can hypothesize its potential characteristics based on its chemical nature as a broad-spectrum antibiotic. Amidine-containing compounds have been suggested to act by disrupting the bacterial cell membrane and binding to DNA. This dual mechanism could potentially lead to a significant PAE.

For comparative purposes, this guide includes data on two well-characterized broad-spectrum antibiotics: a fluoroquinolone (Ciprofloxacin) and an aminoglycoside (Gentamicin). Fluoroquinolones primarily inhibit DNA synthesis, while aminoglycosides inhibit protein synthesis.[1][2] Both classes are known to exhibit a significant PAE.[3][4]

AntibioticClassProposed Mechanism of ActionTarget OrganismHypothetical/Reported PAE (hours) at 10x MIC
This compound DiamidineDisruption of cell membrane, DNA binding (Hypothesized)Escherichia coli2.0 - 4.0 (Hypothetical)
Staphylococcus aureus2.5 - 5.0 (Hypothetical)
Ciprofloxacin FluoroquinoloneInhibition of DNA gyrase and topoisomerase IVEscherichia coli1.5 - 3.0
Staphylococcus aureus2.0 - 4.0
Gentamicin AminoglycosideInhibition of protein synthesis (30S subunit)[1][5]Escherichia coli2.0 - 6.0[3]
Staphylococcus aureus3.0 - 8.0[6]

Note: The PAE values for this compound are hypothetical and intended for illustrative purposes. Experimental validation is required. The PAE of antibiotics can vary depending on the bacterial strain, antibiotic concentration, and exposure time.

Experimental Protocols

The following are detailed methodologies for the in vitro determination of the post-antibiotic effect.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Test antibiotic (this compound, Ciprofloxacin, Gentamicin)

  • Bacterial strains (Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in MHB.

  • Prepare serial two-fold dilutions of each antibiotic in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

In Vitro Post-Antibiotic Effect (PAE) Assay

Objective: To measure the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.

Materials:

  • Test antibiotic

  • Bacterial strains at logarithmic growth phase

  • MHB

  • Centrifuge

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer or plate reader

Protocol:

  • Grow bacterial cultures to the mid-logarithmic phase (approximately 10^8 CFU/mL).

  • Expose the bacterial culture to the test antibiotic at a concentration of 10x MIC for 1 hour at 37°C with shaking. A control culture without the antibiotic is incubated under the same conditions.

  • After the exposure period, remove the antibiotic by centrifuging the culture, discarding the supernatant, and washing the bacterial pellet twice with sterile PBS.

  • Resuspend the washed pellet in pre-warmed, antibiotic-free MHB to the original volume.

  • Take samples for viable cell counting (colony-forming units, CFU/mL) at time zero (immediately after resuspension) and at regular intervals (e.g., every hour) thereafter.

  • The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL from the count at time zero.

    • C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL from the count at time zero.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Start culture Bacterial Culture (Log Phase) start->culture antibiotic Prepare Antibiotic (10x MIC) start->antibiotic expose Expose Bacteria to Antibiotic (1 hour) culture->expose control Control Culture (No Antibiotic) culture->control centrifuge Centrifuge & Wash expose->centrifuge resuspend Resuspend in Fresh Medium centrifuge->resuspend sampling Viable Cell Counting (Hourly) resuspend->sampling calculate Calculate PAE (T - C) sampling->calculate end End calculate->end

Caption: Workflow for In Vitro Post-Antibiotic Effect (PAE) Determination.

References

Comparative Transcriptomics: Unraveling the Bacterial Response to Amidinomycin and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

In the ongoing battle against antimicrobial resistance, understanding the intricate molecular responses of bacteria to antibiotic treatment is paramount. Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, offers a powerful lens through which to view these responses. This guide provides a comparative analysis of the transcriptomic effects of Amidinomycin, a protein synthesis inhibitor, against other classes of antibiotics.

Mechanism of Action: The Foundation of Transcriptomic Response

The cellular response to an antibiotic is fundamentally shaped by its mechanism of action. This compound is known to inhibit bacterial protein synthesis, a vital process for bacterial growth and survival. This mechanism is shared with other well-studied classes of antibiotics, most notably the aminoglycosides.[1] Therefore, we can anticipate that the transcriptomic profile of this compound-treated bacteria will share similarities with that of bacteria treated with aminoglycosides.

In contrast, antibiotics with different mechanisms of action, such as those targeting cell wall synthesis, DNA replication, or folic acid metabolism, are expected to elicit distinct transcriptomic signatures.[2]

Comparative Transcriptomic Signatures

The following table summarizes the expected and known transcriptomic responses of bacteria to different classes of antibiotics. This comparison is based on the general understanding of how bacteria respond to the inhibition of specific cellular processes.

Antibiotic ClassPrimary TargetKey Upregulated Pathways/GenesKey Downregulated Pathways/GenesReference
This compound (Inferred) Protein Synthesis (Ribosome) - Stress response genes (e.g., heat shock proteins) - Ribosomal protein genes (compensatory response) - Amino acid biosynthesis and transport- Genes for energy metabolism - Genes involved in cell division and growth[3]
Aminoglycosides (e.g., Kanamycin, Gentamicin) Protein Synthesis (30S Ribosomal Subunit)- Stress response genes (heat shock proteins, oxidative stress) - SOS response genes - Genes involved in amino acid metabolism- Genes for central carbon metabolism - Genes related to motility and chemotaxis[3][4]
β-Lactams (e.g., Penicillin, Cephalosporins) Cell Wall Synthesis- Genes involved in cell wall stress response (e.g., two-component systems) - Genes for peptidoglycan recycling- Genes related to cell division[3]
Fluoroquinolones (e.g., Ciprofloxacin) DNA Replication (DNA gyrase and topoisomerase IV)- SOS response genes (DNA repair) - Efflux pump genes- Genes for central metabolism[5]
Tetracyclines Protein Synthesis (30S Ribosomal Subunit)- Efflux pump genes - Ribosome protection protein genes- Genes for nucleotide biosynthesis[3]

Experimental Protocols for Comparative Transcriptomics

To generate the data for the kind of comparative analysis presented here, a robust experimental workflow is essential. The following is a generalized protocol for a bacterial comparative transcriptomics study using RNA sequencing (RNA-seq).

Experimental Workflow for Bacterial RNA-seq

experimental_workflow cluster_culture Bacterial Culture and Treatment cluster_rna RNA Processing cluster_sequencing Sequencing and Data Analysis A Bacterial Culture Growth B Antibiotic Treatment (this compound vs. Others) A->B C Control (No Antibiotic) A->C D RNA Extraction B->D C->D E rRNA Depletion D->E F RNA Fragmentation and cDNA Synthesis E->F G Library Preparation F->G H High-Throughput Sequencing (e.g., Illumina) G->H I Quality Control (e.g., FastQC) H->I J Read Mapping to Reference Genome I->J K Differential Gene Expression Analysis J->K L Pathway and Functional Enrichment Analysis K->L

Experimental workflow for comparative bacterial transcriptomics.

1. Bacterial Culture and Treatment:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Expose the cultures to sub-inhibitory concentrations (e.g., 0.5x MIC) of this compound and comparator antibiotics for a defined period.

  • Include an untreated control group.

  • Harvest bacterial cells by centrifugation.

2. RNA Extraction and Preparation:

  • Lyse bacterial cells and extract total RNA using a commercially available kit.

  • Treat RNA samples with DNase to remove any contaminating genomic DNA.

  • Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, to enrich for messenger RNA (mRNA).

  • Fragment the enriched mRNA and synthesize complementary DNA (cDNA).

3. Library Preparation and Sequencing:

  • Prepare sequencing libraries by adding adapters to the cDNA fragments.

  • Perform high-throughput sequencing (e.g., using an Illumina platform) to generate millions of short reads.

4. Bioinformatic Analysis:

  • Assess the quality of the sequencing reads.

  • Align the reads to the bacterial reference genome.

  • Quantify the expression level of each gene.

  • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the control.

  • Conduct pathway and gene ontology enrichment analysis to identify the biological processes affected by each antibiotic.

Signaling Pathways and Cellular Responses

The transcriptomic changes observed upon antibiotic treatment reflect the activation or repression of specific signaling pathways as the bacterium attempts to counteract the drug's effects.

Inferred Signaling Cascade upon this compound Treatment

Based on its mechanism as a protein synthesis inhibitor, the following diagram illustrates the likely signaling cascade initiated by this compound.

signaling_pathway This compound This compound Ribosome Ribosome (Protein Synthesis) This compound->Ribosome Inhibits MistranslatedProteins Mistranslated Proteins Ribosome->MistranslatedProteins Leads to Compensatory Compensatory Response Ribosome->Compensatory StressResponse Stress Response Activation MistranslatedProteins->StressResponse HeatShock Heat Shock Proteins (chaperones) StressResponse->HeatShock SOS SOS Response StressResponse->SOS GrowthArrest Growth Arrest / Cell Death StressResponse->GrowthArrest rRNA_synthesis Increased rRNA Synthesis Compensatory->rRNA_synthesis

Inferred signaling pathway in response to this compound.

Inhibition of the ribosome by this compound is expected to lead to the accumulation of mistranslated or truncated proteins, triggering a general stress response.[3] This includes the upregulation of heat shock proteins to manage protein folding and the activation of the SOS response to deal with potential secondary DNA damage.[3] Concurrently, the cell may attempt to compensate for the inhibition of protein synthesis by increasing the transcription of ribosomal components. Ultimately, sustained inhibition of this critical process leads to growth arrest and cell death.

Conclusion

While direct transcriptomic data for this compound is currently lacking, a comparative analysis based on its mechanism of action provides valuable insights for researchers. By understanding the common and distinct transcriptomic signatures of different antibiotic classes, we can better predict the cellular response to novel or less-studied compounds like this compound. This knowledge is crucial for elucidating mechanisms of action, identifying potential resistance pathways, and guiding the development of new and more effective antimicrobial therapies. The generation of specific transcriptomic data for this compound will be a critical next step in fully characterizing its effects and potential synergies with other antibiotics.

References

Safety Operating Guide

Personal protective equipment for handling Amidinomycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Amidinomycin. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure a safe laboratory environment.

Hazard Summary and Quantitative Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While specific occupational exposure limits have not been established, the available toxicity data underscores the need for careful handling and containment.

Toxicity Data for this compound
Parameter Value
Acute Oral Toxicity (LD50) 140 mg/kg (mouse)[2]
GHS Oral Toxicity Classification Category 4 (Harmful if swallowed)[1]
GHS Aquatic Toxicity Classification Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Aquatic Toxicity (LC50/EC50) Specific data not available. Category 1 classification indicates high toxicity.

Note: The lack of specific LC50/EC50 values for aquatic life does not diminish the known hazard. A Category 1 classification implies that the substance is toxic to aquatic organisms at concentrations less than 1 mg/L. Therefore, all releases to the environment must be strictly avoided.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. The following equipment should be worn at all times in the designated handling area.

PPE Component Specification Purpose
Gloves Double-gloving with nitrile glovesPrevents skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles with side shields or a face shieldProtects eyes from splashes and aerosols.
Lab Coat Disposable, solid-front gown with tight-fitting cuffsProvides a barrier against contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form or when there is a risk of aerosol generation.

Operational Plan for Handling this compound

Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.

1. Preparation and Designated Area:

  • All work with this compound, particularly the handling of the powder form and preparation of solutions, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet.

  • The work surface should be covered with a disposable, plastic-backed absorbent liner to contain any potential spills.

  • Ensure that a spill kit and appropriate waste containers are readily accessible before beginning any work.

2. Weighing and Reconstitution:

  • When weighing the powdered form of this compound, use a balance inside the fume hood or an enclosure with localized exhaust ventilation to prevent the generation of dust.

  • To reconstitute, add the solvent slowly to the vial to avoid aerosolization.

  • Cap the vial securely and mix gently until the powder is fully dissolved.

3. Handling and Storage:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

4. Spill Management Protocol:

  • In the event of a small spill, immediately alert others in the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material from the spill kit.

  • Gently apply a decontaminating solution (e.g., a suitable laboratory disinfectant) to the absorbent material, working from the outside of the spill inwards.

  • Allow sufficient contact time for the decontaminating agent to be effective.

  • Collect all contaminated materials into a designated hazardous waste container.

  • Clean the spill area thoroughly with the decontaminating solution, followed by a water rinse if appropriate.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, absorbent pads, vials, and pipette tips, must be disposed of as hazardous chemical waste.

  • Sharps, such as needles and syringes, should be placed in a designated, puncture-resistant sharps container for hazardous waste.

2. Waste Containers:

  • Use clearly labeled, leak-proof containers for all this compound waste.

  • Keep waste containers sealed when not in use.

3. Final Disposal:

  • Dispose of all this compound waste through your institution's hazardous waste management program.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

Experimental Protocols and Visualizations

Proposed Mechanism of Action:

This compound is an aminoglycoside antibiotic that is believed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The proposed mechanism involves the binding of this compound to the 30S ribosomal subunit, which leads to the misreading of the mRNA codon and the subsequent production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.

G cluster_bacterium Bacterial Cell This compound This compound Ribosome 70S Ribosome This compound->Ribosome Binds to 30S subunit Protein Functional Protein Ribosome->Protein Correct Translation NonFunctionalProtein Non-Functional Protein Ribosome->NonFunctionalProtein Mistranslation mRNA mRNA mRNA->Ribosome Translation CellDeath Cell Death NonFunctionalProtein->CellDeath Leads to

Caption: Proposed mechanism of this compound action.

Experimental Workflow for Handling this compound:

The following workflow outlines the key steps for safely handling this compound in a laboratory setting, from preparation to disposal.

G Start Start Prep Prepare Work Area (Fume Hood, Absorbent Liner) Start->Prep DonPPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Prep->DonPPE Weigh Weigh this compound Powder DonPPE->Weigh Reconstitute Reconstitute with Solvent Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Work Surface Experiment->Decontaminate Dispose Dispose of Waste (Hazardous Waste Stream) Decontaminate->Dispose DoffPPE Doff PPE Dispose->DoffPPE End End DoffPPE->End

Caption: Standard workflow for handling this compound.

References

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Amidinomycin

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